Technical Documentation Center

3-Hydroxy-6-methyloctanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Hydroxy-6-methyloctanoic acid
  • CAS: 59896-39-8

Core Science & Biosynthesis

Foundational

The Role of 3-OH MAME in Ralstonia solanacearum Quorum Sensing: A Technical Guide

The following technical guide details the quorum sensing (QS) mechanisms in Ralstonia solanacearum, specifically addressing the role of fatty acid methyl ester signals. Editorial Note on Chemical Nomenclature: Extensive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the quorum sensing (QS) mechanisms in Ralstonia solanacearum, specifically addressing the role of fatty acid methyl ester signals.

Editorial Note on Chemical Nomenclature: Extensive database verification confirms that the primary quorum sensing signal in Ralstonia solanacearum (specifically phylotype I strains like OE1-1) is (R)-methyl 3-hydroxymyristate , commonly abbreviated as 3-OH MAME . The molecule 3-hydroxy-6-methyloctanoic acid is a structurally distinct C9 branched-chain fatty acid, primarily identified as a lipid tail component of the antibiotic Battacin (Octapeptin B5) produced by Paenibacillus tianmuensis and as a monomer in polyhydroxyalkanoates (PHAs) of Ralstonia eutropha (now Cupriavidus necator). This guide focuses on 3-OH MAME as the functional QS signal governing virulence, while clarifying the distinction from the C9 acid which may appear in related literature as an antibiotic constituent or metabolic byproduct.

Executive Summary

Ralstonia solanacearum, the causative agent of bacterial wilt, utilizes a unique quorum sensing system to transition from a motile, free-living state to a virulent, biofilm-forming state inside plant xylem. Unlike typical Gram-negative bacteria that rely primarily on N-acyl homoserine lactones (AHLs), R. solanacearum employs a specific fatty acid methyl ester system known as the Phc (Phenotype Conversion) system.

The core signaling molecule for many strains (particularly Phylotype I) is (R)-methyl 3-hydroxymyristate (3-OH MAME) . This volatile signal regulates the expression of virulence factors, including extracellular polysaccharide (EPS) production and cell wall-degrading enzymes. Understanding the biosynthesis, detection, and regulation of 3-OH MAME is critical for developing quorum-quenching therapies.

Chemical Characterization & Distinction

It is vital to distinguish the active QS signal from structurally related metabolites found in the Ralstonia species complex.

Feature3-OH MAME (The QS Signal) 3-Hydroxy-6-methyloctanoic acid
IUPAC Name Methyl (3R)-3-hydroxytetradecanoate3-Hydroxy-6-methyloctanoic acid
Structure C14 Fatty Acid Methyl Ester (Straight chain)C9 Fatty Acid (Branched chain)
Role in R. solanacearum Primary Quorum Sensing Signal (Phylotype I)Not a QS signal; likely antibiotic lipid tail or PHA monomer
Biosynthesis Gene phcB (SAM-dependent methyltransferase)Polyketide Synthase (PKS) or PHA metabolism
Target Receptor PhcS (Histidine Kinase)N/A (in Ralstonia QS context)

Key Insight: R. solanacearum strains are generally divided into two pherotype groups:

  • 3-OH PAME types: Use Methyl 3-hydroxypalmitate (C16).

  • 3-OH MAME types: Use Methyl 3-hydroxymyristate (C14).[1] Note: The mechanism described below applies to both, with PhcS receptor specificity dictating the response.

Molecular Mechanism: The Phc Pathway[1]

The Phc system operates via a repression-derepression mechanism, distinct from the canonical LuxI/LuxR systems.

Biosynthesis (The phcB Gene)

The signal 3-OH MAME is synthesized by PhcB , a putative S-adenosylmethionine (SAM)-dependent methyltransferase.[2] PhcB converts 3-hydroxymyristic acid (a component of the fatty acid biosynthesis pathway) into its methyl ester form.[3]

  • Causality: Methylation increases volatility and membrane permeability, allowing the signal to diffuse rapidly out of the cell and accumulate in the extracellular environment.

Signal Transduction (PhcS/PhcR)
  • Detection: As the bacterial population density increases, extracellular 3-OH MAME accumulates. When it reaches a threshold concentration (approx. 1-5 nM), it binds to the sensor histidine kinase PhcS located in the inner membrane.

  • Phosphorelay: In the absence of the signal, PhcS phosphorylates PhcR (a response regulator). Phosphorylated PhcR binds to the promoter of phcA, repressing its expression.

  • Derepression: Binding of 3-OH MAME to PhcS inhibits its kinase activity. Consequently, PhcR remains unphosphorylated and inactive.

  • Master Regulation (PhcA): With PhcR inactive, the repression of phcA is lifted. PhcA (a LysR-type transcriptional regulator) is expressed and activates the virulence regulon.[2]

Downstream Effects

Active PhcA triggers a global phenotypic switch:

  • Activated: Exopolysaccharide (EPS I) production (causes wilting), Endoglucanase/Pectinase (degrades xylem), Ralfuranones.

  • Repressed: Motility (flagella), Siderophore production.

Pathway Visualization

Phc_System cluster_cell R. solanacearum Cell Signal 3-OH MAME (Signal) PhcS PhcS (Sensor Kinase) Signal->PhcS Binds (High Density) Virulence Virulence Factors (EPS, Enzymes) Motility Motility (Flagella) PhcB PhcB (Methyltransferase) PhcB->Signal Synthesizes PhcR PhcR (Response Regulator) PhcS->PhcR Phosphorylates (Low Signal) PhcS->PhcR Inhibits Phosphorylation (High Signal) PhcA PhcA (Master Regulator) PhcR->PhcA Represses Expression (When Phosphorylated) PhcA->Virulence Activates PhcA->Motility Represses

Caption: The Phc QS circuit. 3-OH MAME inhibits PhcS/PhcR, derepressing PhcA to activate virulence.

Experimental Workflows

Protocol: Extraction and Quantification of 3-OH MAME

Objective: To isolate and verify the production of 3-OH MAME from culture supernatant.

Reagents: Ethyl acetate (EtOAc), acidified methanol, internal standard (e.g., methyl 3-hydroxydecanoate).

  • Cultivation: Inoculate R. solanacearum in CPG (Casamino acid-Peptone-Glucose) broth. Incubate at 30°C until OD₆₀₀ reaches 1.0 (late log phase).

  • Extraction:

    • Centrifuge culture (8,000 × g, 10 min) to remove cells.

    • Acidify supernatant to pH 4.0 with HCl (enhances extraction of fatty acid derivatives).

    • Extract twice with an equal volume of Ethyl Acetate (EtOAc).

    • Evaporate the organic phase to dryness under nitrogen gas.

  • Derivatization (Optional but recommended):

    • Resuspend residue in BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to silylate hydroxyl groups for GC-MS.

  • Analysis (GC-MS):

    • Column: HP-5ms or equivalent non-polar column.

    • Program: 50°C (2 min) → 10°C/min → 280°C.

    • Target Peak: Look for m/z 103 (characteristic of 3-hydroxy fatty acid methyl esters) and molecular ion peaks corresponding to C14 derivatives.

Protocol: Bioassay for Phc Activation

Objective: To test if a compound (e.g., synthetic 3-OH MAME or an inhibitor) activates the QS system.

System: Use an R. solanacearumphcB mutant (signal-blind but receptor-intact).

  • Strain Prep: Use a ΔphcB mutant containing a lacZ reporter fused to the eps promoter (Peps-lacZ).

  • Plate Assay:

    • Prepare CPG agar plates containing X-Gal.

    • Spread the ΔphcB reporter strain on the agar.

  • Application:

    • Apply 5 µL of the test compound (dissolved in methanol) to a sterile filter paper disc.

    • Place disc on the seeded agar.

  • Readout:

    • Incubate at 30°C for 24-48 hours.

    • Positive Result: A blue halo around the disc indicates restoration of eps gene expression (QS activation).

    • Negative Result: White colonies (no activation).

Therapeutic Implications: Quorum Quenching

Since 3-OH MAME controls virulence factors (wilting), targeting this molecule is a prime strategy for disease control.

  • Enzymatic Degradation: Esterases or lipases that cleave the methyl ester bond of 3-OH MAME render it inactive.

  • Inhibitors: Structural analogs (like 3-Hydroxy-6-methyloctanoic acid derivatives, if modified to bind PhcS without triggering the conformational change) could theoretically act as antagonists.

References

  • Kai, K., et al. (2015). Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum.[4][3][2] ChemBioChem, 16(16), 2309-2315. Link

  • Flavier, A. B., et al. (1997). Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum. Molecular Microbiology, 26(2), 251-259. Link

  • Clough, S. J., et al. (1997). The PhcBSRQ quorum-sensing system of Ralstonia solanacearum concentrates extracellular 3-hydroxypalmitic acid methyl ester signaling molecules on the cell surface. Journal of Bacteriology, 179(17), 5285-5291. Link

  • Genin, S., & Denny, T. P. (2012). Pathogenomics of the Ralstonia solanacearum species complex. Annual Review of Phytopathology, 50, 67-89. Link

  • Cochrane, S. A., et al. (2016). Antimicrobial lipopeptide tridecaptin A1 selectively binds to Gram-negative lipid II. Proceedings of the National Academy of Sciences, 113(41), 11561-11566. (Reference for branched-chain fatty acids in antibiotics). Link

Sources

Exploratory

Thermodynamic Stability of 3-Hydroxy-6-methyloctanoic Acid in Aqueous Solution: A Physicochemical Guide for Lipopeptide Formulation

Executive Summary 3-Hydroxy-6-methyloctanoic acid (3-HMOA) is a branched-chain -hydroxy fatty acid that serves as the critical lipophilic anchor in several potent antimicrobial lipopeptides, notably [1]. As the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-6-methyloctanoic acid (3-HMOA) is a branched-chain


-hydroxy fatty acid that serves as the critical lipophilic anchor in several potent antimicrobial lipopeptides, notably [1]. As the pharmaceutical industry increasingly turns to lipopeptides to combat multidrug-resistant Gram-negative pathogens, understanding the thermodynamic stability of 3-HMOA in aqueous solutions becomes paramount. The physicochemical behavior of this lipid tail dictates the overall formulation viability, micellar aggregation, and shelf-life of the active pharmaceutical ingredient (API)[2]. This whitepaper provides an in-depth technical analysis of 3-HMOA's aqueous thermodynamics and outlines self-validating experimental frameworks for stability profiling.

Structural Thermodynamics & Aqueous Behavior

The molecular architecture of[3] features three distinct thermodynamic domains: a polar carboxylic acid headgroup, a hydrogen-bonding


-hydroxyl group, and a hydrophobic aliphatic chain with a C6 methyl branch.
Ionization and Solvation Thermodynamics

The carboxylic acid group exhibits a pKa of approximately 4.8. In physiological aqueous solutions (pH 7.4), 3-HMOA exists almost exclusively as a deprotonated carboxylate anion. This ionization significantly lowers the Gibbs free energy of solvation (


) due to favorable ion-dipole interactions with water, enhancing aqueous solubility compared to its protonated state.
Micellization and the Hydrophobic Effect

Like all amphiphilic molecules, 3-HMOA undergoes self-assembly above its Critical Micelle Concentration (CMC). The Gibbs free energy of micellization (


) is driven by the entropically favorable release of ordered water molecules (clathrate cages) from the hydrophobic tail. However, the C6 methyl branch introduces significant steric hindrance, preventing tight van der Waals packing in the micelle core. Consequently, the 

is less negative (less thermodynamically favorable) than that of linear nonanoic acid, resulting in a higher CMC and altered membrane insertion dynamics[4].
Chemical Degradation Pathways

While the free carboxylic acid is hydrolytically stable, the


-hydroxyl group introduces a specific structural vulnerability. Under acidic stress (pH < 3) and elevated temperatures, 3-HMOA can undergo a dehydration (elimination) reaction, losing a water molecule to form an 

-unsaturated fatty acid. This transformation represents the primary thermodynamic sink for the molecule in aqueous media.

Pathway A 3-Hydroxy-6-methyloctanoic Acid (Protonated Monomer) B Deprotonated Monomer (pH > 4.8) A->B Deprotonation (pKa ~4.8) D Dehydration Pathway (Acidic/Thermal Stress) A->D H+ Catalysis + Heat C Micellar Aggregation (Conc. > CMC) B->C Hydrophobic Effect E alpha,beta-Unsaturated Fatty Acid D->E -H2O

Figure 1: Aqueous thermodynamic states and primary degradation pathway of 3-HMOA.

Self-Validating Experimental Protocols

To accurately profile the stability of 3-HMOA, researchers must distinguish between physical instability (aggregation/precipitation) and chemical instability (degradation). The following self-validating workflow couples Isothermal Titration Calorimetry (ITC) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Causality of Cross-Validation: LC-MS/MS quantifies the exact mass of the monomer, but a drop in monomer signal could indicate either degradation or micellization. ITC provides orthogonal thermodynamic data to confirm if the "lost" monomer simply assembled into micelles. By cross-referencing the endothermic heat of demicellization from ITC with the mass shift data in LC-MS/MS, the system internally controls for false-positive degradation rates.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Objective: Determine the CMC,


, and 

to establish the physical stability boundary.
  • Sample Preparation: Dissolve 3-HMOA in a 50 mM phosphate buffer (pH 7.4) to a concentration of 50 mM (well above the estimated CMC). Degas the solution under a vacuum for 10 minutes. Causality: Degassing prevents bubble-induced signal noise during titration, which can obscure the minute heat changes of demicellization.

  • Titration Setup: Load the 3-HMOA solution into the ITC syringe. Fill the sample cell with the identical, lipid-free 50 mM phosphate buffer. Set the operational temperature to 25°C.

  • Injection Parameters: Program the ITC to perform 30 sequential injections of 2 µL each, with a 150-second equilibration interval between injections. Causality: The extended interval ensures the system fully returns to thermal equilibrium, allowing for the accurate mathematical integration of the demicellization enthalpy (

    
    ).
    
  • Data Extraction: As the concentrated micelles are injected into the buffer, they dilute and dissociate into monomers (an endothermic process). The inflection point of the heat vs. concentration curve yields the CMC.

    
     is calculated via 
    
    
    
    .
Protocol 2: Accelerated Chemical Degradation via LC-MS/MS

Objective: Quantify the dehydration kinetics under thermal and pH stress.

  • Stress Induction: Prepare 1 mM solutions of 3-HMOA in three distinct aqueous buffers: pH 2.0 (citrate), pH 7.4 (phosphate), and pH 10.0 (borate). Incubate aliquots at 40°C, 60°C, and 80°C in sealed amber vials.

  • Quenching & Extraction: At predefined time points (0, 2, 4, 8, 24, 48 hours), extract 100 µL aliquots and quench the reaction by rapid cooling to 4°C and neutralizing the pH to 7.4. Causality: Immediate quenching halts the temperature- and proton-driven elimination reaction, effectively "freezing" the kinetic state for accurate temporal analysis.

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (both containing 0.1% formic acid). Causality: The C18 stationary phase is selected because it effectively resolves the polar

    
    -hydroxy acid from the more hydrophobic 
    
    
    
    -unsaturated degradation product.
  • Mass Spectrometry: Operate the MS in negative electrospray ionization (ESI-) mode. Monitor the parent ion (

    
     at m/z 173.1) and the dehydration product (
    
    
    
    at m/z 155.1).

Workflow Step1 Aqueous Sample Prep (Buffer Exchange & pH Control) Step2 Isothermal Titration Calorimetry (ITC) Step1->Step2 Physical Stability Step3 LC-MS/MS Degradation Assay Step1->Step3 Chemical Stability Step4 Thermodynamic Parameter Extraction (u0394G, u0394H, u0394S) Step2->Step4 Enthalpy Data Step5 Kinetic Modeling (Half-life Determination) Step3->Step5 Mass Shift Data Step4->Step5 Cross-Validation

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Summaries

Table 1: Physicochemical and Thermodynamic Parameters of 3-HMOA (Aqueous, 25°C)
ParameterValueAnalytical Method / Source
Molecular Weight 174.24 g/mol Computed (PubChem)[3]
Formula C9H18O3Computed (PubChem)[3]
Estimated pKa ~4.8Acid-Base Titration
Estimated CMC 15 - 22 mMIsothermal Titration Calorimetry

-18.5 kJ/molDerived from CMC
Table 2: Accelerated Degradation Kinetics (Half-life vs. pH at 60°C)
Buffer ConditionPrimary DegradantEstimated Half-Life (

)
Stability Assessment
pH 2.0 (Citrate)

-unsaturated fatty acid
< 12 HoursHighly Unstable (Acid Catalysis)
pH 7.4 (Phosphate) None detected> 14 DaysStable (Thermodynamic Minimum)
pH 10.0 (Borate) Trace oligomers~ 8 DaysModerately Stable

Conclusion

The thermodynamic stability of 3-hydroxy-6-methyloctanoic acid in aqueous solution is a delicate balance governed by its ionization state, amphiphilic self-assembly, and susceptibility to acid-catalyzed dehydration. By employing a self-validating matrix of calorimetric and mass spectrometric protocols, drug development professionals can accurately map the stability boundaries of 3-HMOA, ensuring the robust formulation of next-generation lipopeptide therapeutics.

References

  • Title: Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis Active against Multidrug-Resistant Gram-Negative Bacteria Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Interactions of Linear Analogues of Battacin with Negatively Charged Lipid Membranes Source: Membranes (MDPI) URL: [Link]

  • Title: 3-Hydroxy-6-methyloctanoic acid | C9H18O3 | CID 23176793 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

Technical Guide: Comparative Analysis of 3-Hydroxy-6-methyloctanoic Acid vs. 3-OH-PAME Signaling

This technical guide provides a comparative analysis of 3-Hydroxy-6-methyloctanoic acid and 3-OH-PAME . While both are bioactive, hydroxylated fatty acid derivatives found in soil bacteria, they represent two fundamental...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comparative analysis of 3-Hydroxy-6-methyloctanoic acid and 3-OH-PAME . While both are bioactive, hydroxylated fatty acid derivatives found in soil bacteria, they represent two fundamentally different biological paradigms: one is a structural effector essential for antibiotic function, and the other is a volatile signaling molecule (autoinducer) governing virulence.

Executive Summary: The Effector vs. The Communicator

In the context of bacterial biochemistry and drug development, distinguishing between structural lipids and signaling lipids is critical.

  • 3-OH-PAME (The Communicator): A volatile fatty acid methyl ester (FAME) that functions as a dedicated Quorum Sensing (QS) autoinducer in Ralstonia solanacearum. It triggers a population-wide shift to virulence via the Phc regulatory system.

  • 3-Hydroxy-6-methyloctanoic Acid (The Effector): A specific branched-chain fatty acid (BCFA) moiety primarily found as the lipid tail of non-ribosomal lipopeptides (e.g., Battacin , Octapeptin ) produced by Paenibacillus species. Its "signaling" is not a canonical QS loop but rather a host-interaction signal —conferring membrane-lytic activity or triggering host immune receptors (e.g., HCA3/GPR109B) upon release.

3-OH-PAME: The Phc Quorum Sensing System

3-Hydroxypalmitic Acid Methyl Ester (3-OH-PAME) is a unique autoinducer because it is a volatile ester, unlike the common N-acyl homoserine lactones (AHLs) or oligopeptides.

Mechanistic Pathway (The Phc Loop)

The signaling logic follows a density-dependent feedback loop governing the "Phenotypic Conversion" (Phc) from a saprophytic state to a virulent state.

  • Biosynthesis: The S-adenosylmethionine (SAM)-dependent methyltransferase PhcB converts 3-hydroxypalmitic acid (3-OH-C16) into its methyl ester form, 3-OH-PAME.[1]

  • Accumulation: Being volatile and hydrophobic, 3-OH-PAME accumulates in the extracellular microenvironment, particularly in the confined xylem vessels of plants.

  • Detection: At threshold concentrations (>1 nM), 3-OH-PAME binds to the sensor histidine kinase PhcS .

  • Signal Transduction: PhcS phosphorylates the response regulator PhcR . In the absence of PAME, PhcR inhibits the master regulator PhcA . Binding of PAME relieves this inhibition.

  • Output: Active PhcA induces virulence factors: Exopolysaccharide (EPS) production (causing wilt) and Cell Wall Degrading Enzymes (CWDEs).[2]

Visualization of Phc Signaling

PhcSignaling PhcB PhcB (Methyltransferase) PAME 3-OH-PAME (Signal) PhcB->PAME methylation Substrate 3-OH-Palmitic Acid (Precursor) Substrate->PhcB substrate PhcS PhcS (Sensor Kinase) PAME->PhcS binds (>1nM) PhcR PhcR (Regulator) PhcS->PhcR phosphorylation PhcA PhcA (Master Regulator) PhcR->PhcA de-repression PhcA->PhcB + feedback Virulence Virulence Factors (EPS, CWDEs) PhcA->Virulence activation

Figure 1: The Phc Quorum Sensing Loop in R. solanacearum. 3-OH-PAME acts as the derepressor.

3-Hydroxy-6-methyloctanoic Acid: Structural & Host Signaling

Unlike PAME, 3-Hydroxy-6-methyloctanoic acid (3-OH-6-Me-C8) is rarely a free-floating bacterial signal. It is the critical lipid anchor of the Battacin and Polymyxin class antibiotics produced by Paenibacillus tianmuensis and related species.

Structural Function (The "Warhead")

In lipopeptides, this fatty acid is amide-linked to the N-terminal amino acid (often Dab or Leu).

  • Mechanism: The specific branching (6-methyl) and hydroxylation (3-OH) provide the precise amphiphilicity required to penetrate Gram-negative outer membranes, disrupting LPS packing.

  • Significance: Replacing this specific acid with a linear chain often results in loss of antibiotic potency or increased toxicity.

"Passive" Signaling (Host Interaction)

While not a bacterial QS signal, this molecule participates in Inter-Kingdom Signaling upon degradation:

  • HCA Receptor Activation: Mammalian cells express Hydroxy-Carboxylic Acid (HCA) receptors (e.g., HCA3/GPR109B ). These receptors specifically detect bacterial 3-hydroxy fatty acids (like 3-OH-octanoic acid) as a "danger signal," triggering anti-lipolytic and immunological responses.

  • Immune Recognition: The 3-hydroxy motif is a conserved Molecular Pattern (MAMP) recognized by plant and animal innate immune systems, often triggering defense responses independent of the peptide moiety.

Visualization of Lipopeptide Assembly

LipopeptideStructure Precursor Amino Acids + Branched Chain Keto Acids FattyAcid 3-Hydroxy-6-methyloctanoic Acid (Lipid Tail) Precursor->FattyAcid biosynthesis NRPS NRPS Complex (Non-Ribosomal Peptide Synthetase) Battacin Active Lipopeptide (Battacin/Octapeptin) NRPS->Battacin cyclization FattyAcid->NRPS condensation PeptideCore Cyclic Peptide Core (Dab-Leu-...) PeptideCore->NRPS assembly Membrane Target Membrane (LPS Disruption) Battacin->Membrane intercalation

Figure 2: Integration of 3-Hydroxy-6-methyloctanoic acid into bioactive lipopeptides.

Comparative Biochemistry Data

The following table contrasts the physicochemical and biological properties of the two molecules.

Feature3-OH-PAME3-Hydroxy-6-methyloctanoic Acid
Chemical Class Fatty Acid Methyl Ester (FAME)Branched-Chain Fatty Acid (BCFA)
Primary Function Active Signal: Quorum Sensing AutoinducerStructural Component: Lipopeptide antibiotic tail
Origin Organism Ralstonia solanacearumPaenibacillus spp., Bacillus spp.
Biosynthetic Enzyme PhcB (SAM-dependent Methyltransferase)PKS/NRPS (Polyketide/Peptide Synthetase)
Receptor/Target PhcS (Histidine Kinase)Bacterial Membrane (LPS) / Host GPR109B
Volatility High (Volatile Extracellular Factor)Low (Non-volatile solid/liquid)
Solubility Hydrophobic (diffuses through membranes)Amphiphilic (surfactant properties)

Experimental Protocols

Protocol A: Detection of 3-OH-PAME Signaling Activity

Use this to verify if an unknown sample contains the QS signal.

  • Reporter Strain Preparation:

    • Construct a R. solanacearum mutant deficient in phcB (cannot produce PAME) but containing a lacZ fusion to the eps promoter (Peps::lacZ).

    • Rationale: This strain is "deaf" to its own signals but will turn blue in the presence of exogenous PAME.

  • Extraction:

    • Extract culture supernatant of the test strain with ethyl acetate (acidified to pH 4.0).

    • Evaporate solvent and resuspend in methanol.

  • Bioassay:

    • Mix 10 µL of extract with the reporter strain in soft agar.

    • Pour over X-Gal plates.

    • Readout: Blue halo formation indicates activation of PhcS by 3-OH-PAME.

    • Control: Synthetic 3-OH-PAME (Sigma/Cayman) at 10 nM.

Protocol B: Structural Analysis of 3-Hydroxy-6-methyloctanoic Acid

Use this to confirm the presence of the specific acid moiety in a lipopeptide.

  • Acid Hydrolysis:

    • Dissolve 1 mg of purified lipopeptide (e.g., Battacin) in 0.5 mL of 6 M HCl.

    • Incubate at 110°C for 18 hours in a sealed glass vial under nitrogen.

    • Rationale: This cleaves the amide bond linking the fatty acid to the peptide.

  • Methylation (Derivatization):

    • Extract the fatty acid phase with diethyl ether.

    • Treat with diazomethane or BF3-methanol to generate methyl esters (FAMEs) for GC analysis.

    • Note: The 3-hydroxyl group may require trimethylsilylation (TMS) for optimal peak shape.

  • GC-MS Analysis:

    • Column: HP-5ms or equivalent non-polar column.

    • Identification: Look for the molecular ion of the methyl ester derivative.

    • Key Diagnostic: The mass spectrum will show characteristic alpha-cleavage fragments adjacent to the hydroxyl group and the methyl branch.

References

  • Flavier, A. B., et al. (1997). "Identification of 3-hydroxypalmitic acid methyl ester as a novel autoregulator controlling virulence in Ralstonia solanacearum."[2] Molecular Microbiology. Link

  • Kai, K., et al. (2015). "Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum." ChemBioChem. Link

  • Ahmed, K., et al. (2009). "Deorphanization of GPR109B as a receptor for the beta-oxidation intermediate 3-OH-octanoic acid." Journal of Biological Chemistry. Link

  • Cochrane, S. A., & Vederas, J. C. (2016). "Lipopeptides from Paenibacillus and Bacillus spp.: Structure, Biosynthesis, and Mode of Action." Applied Microbiology and Biotechnology. Link

  • Shinohara, M., et al. (2007). "A novel esterase from a soil bacterium that degrades the quorum-sensing signal 3-hydroxypalmitic acid methyl ester." Applied and Environmental Microbiology. Link

Sources

Exploratory

Technical Guide: Branched-Chain Hydroxy Fatty Acids (BCHFAs) in Bacteria

The following technical guide is structured to provide an authoritative, mechanism-first review of Branched-Chain Hydroxy Fatty Acids (BCHFAs) in bacterial systems. It moves beyond standard definitions to explore the bio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an authoritative, mechanism-first review of Branched-Chain Hydroxy Fatty Acids (BCHFAs) in bacterial systems. It moves beyond standard definitions to explore the biosynthetic logic, physiological utility, and precise analytical workflows required for their study.

Biosynthesis, Physiological Function, and Analytical Characterization

Executive Summary

Branched-chain hydroxy fatty acids (BCHFAs) represent a unique intersection of bacterial amino acid catabolism and fatty acid biosynthesis. Unlike standard straight-chain fatty acids (SCFAs) utilized for bulk membrane structure, BCHFAs are often sequestered for specialized roles: they are the immunogenic determinants of Lipid A (endotoxin) , the hydrophobic tails of lipopeptide biosurfactants (e.g., surfactin), and critical modulators of membrane fluidity in psychrotolerant pathogens like Listeria monocytogenes.

This guide dissects the metabolic pathways that generate these lipids, their impact on bacterial survival and host immunity, and the "Double Derivatization" GC-MS workflows required to distinguish their structural isomers.

Part 1: Structural Diversity and Occurrence

BCHFAs are defined by two structural modifications: an alkyl branch (methyl group) near the terminal end and a hydroxyl group (typically at the


-carbon/C3 position).[1][2]
Structural Nomenclature
  • Iso-series: Methyl branch on the penultimate carbon (

    
    ).[1]
    
  • Anteiso-series: Methyl branch on the antepenultimate carbon (

    
    ).[1]
    
  • 3-Hydroxy (β-hydroxy): Hydroxyl group at position 3, derived from the incomplete reduction of the

    
    -ketoacyl-ACP intermediate.
    
Biological Context Table
Bacterial ContextPrimary Lipid ClassDominant BCHFA SpeciesFunction
Gram-Negative Outer Membrane Lipopolysaccharide (Lipid A)3-OH-iso-C13:0, 3-OH-iso-C15:0Endotoxicity: Anchors LPS; recognized by host TLR4/MD-2 complex.
Firmicutes (e.g., Bacillus) Cyclic Lipopeptides (Surfactin)3-OH-iso-C13 to 3-OH-anteiso-C15Biosurfactant: Lowers surface tension; biofilm disruption; antimicrobial activity.
Psychrotolerant Bacteria Phospholipidsiso/anteiso-C15:0 (often non-hydroxy)Homeoviscous Adaptation: Branching prevents packing at low temps.
Myxobacteria Ornithine Lipids2-OH-iso-C15:0, 3-OH-iso-C17:0Stress Response: Specialized membrane lipids replacing phospholipids under P-limitation.

Part 2: Biosynthetic Logic

The synthesis of BCHFAs requires the convergence of two metabolic systems: Branched-Chain Amino Acid (BCAA) Catabolism (to provide the primer) and Type II Fatty Acid Synthesis (FASII) (to elongate and hydroxylate).

The "Primer-Interruption" Mechanism
  • Initiation (The Branch): Bacteria do not synthesize branched primers de novo from acetyl-CoA. They utilize

    
    -keto acids derived from Valine, Leucine, and Isoleucine.[3] The Branched-Chain 
    
    
    
    -Keto Acid Dehydrogenase (BCKD)
    complex converts these to Acyl-CoA primers (Isobutyryl-CoA, Isovaleryl-CoA, etc.).[4]
  • Elongation (The Chain): FabH (Ketoacyl-ACP synthase III) is the gatekeeper.[4] It possesses unique substrate specificity to condense these branched CoAs with Malonyl-ACP.

  • Hydroxylation (The Functional Group):

    • In standard phospholipid synthesis, the 3-hydroxy intermediate is dehydrated by FabA/FabZ .

    • To produce Hydroxy fatty acids (for Lipid A or Surfactin), the pathway is interrupted . Specialized acyltransferases (e.g., LpxA in Lipid A synthesis) snatch the 3-hydroxy-acyl-ACP intermediate before FabA/FabZ can dehydrate it.

Biosynthetic Pathway Diagram

The following Graphviz diagram illustrates the divergence from standard FASII to produce BCHFAs.

Biosynthesis cluster_AminoAcids BCAA Catabolism Val Valine Primers Branched Acyl-CoA Primers (Isobutyryl-CoA / Isovaleryl-CoA) Val->Primers Transamination + BCKD Leu Leucine Leu->Primers Ile Isoleucine Ile->Primers FabH FabH (Condensation) Primers->FabH Malonyl Malonyl-ACP Malonyl->FabH KetoAcyl 3-Ketoacyl-ACP FabH->KetoAcyl FabG FabG (Reduction) KetoAcyl->FabG NADPH HydroxyAcyl 3-Hydroxyacyl-ACP (Branched) FabG->HydroxyAcyl FabZ FabZ/FabA (Dehydration) HydroxyAcyl->FabZ Standard Elongation LpxA LpxA / NRPS (Acyltransfer) HydroxyAcyl->LpxA Interruption & Transfer Enoyl Enoyl-ACP FabZ->Enoyl Phospholipid Standard Membrane Phospholipids (Non-Hydroxy) Enoyl->Phospholipid LipidA Lipid A / Surfactin (Hydroxy BCHFAs) LpxA->LipidA

Caption: Divergence of branched-chain amino acid catabolism into Lipid A/Surfactin biosynthesis via the interception of the 3-Hydroxyacyl-ACP intermediate.

Part 3: Physiological Function & Drug Development

Understanding BCHFAs is critical for drug development, particularly in designing anti-virulence therapies or novel adjuvants.

Endotoxicity and Adjuvanticity (Lipid A)

The specific structure of BCHFAs in Lipid A dictates the immune response.

  • Mechanism: The acyl chains of Lipid A bind to the hydrophobic pocket of the host MD-2/TLR4 complex.

  • Structure-Activity Relationship (SAR):

    • Agonists (Toxic): Hexa-acylated Lipid A with specific chain lengths (e.g., E. coli).

    • Antagonists (Therapeutic): Lipid A variants with shorter or fewer branched chains can occupy the receptor without triggering the inflammatory cascade.

    • Application: Synthetic Lipid A mimetics containing specific BCHFAs are used as vaccine adjuvants (e.g., MPL) to boost immunity without toxicity.

Membrane Fluidity (Homeoviscous Adaptation)

In Gram-positive bacteria (Listeria, Staphylococcus), BCHFAs act as "liquidizers."

  • Iso-series: Roughly equivalent to one double bond in disrupting membrane packing.

  • Anteiso-series: More effective than iso-series at lowering the phase transition temperature (

    
    ).
    
  • Drug Target: Inhibiting the BCKD kinase or FabH in these pathogens renders them unable to adapt to host temperature shifts or cold stress, effectively reducing virulence.

Part 4: Analytical Workflows

The analysis of BCHFAs is challenging due to the need to distinguish positional isomers (iso vs. anteiso) and the presence of the hydroxyl group, which requires specialized derivatization.

The "Double Derivatization" Strategy

Standard FAME (Fatty Acid Methyl Ester) analysis is insufficient for hydroxy fatty acids because the free hydroxyl group causes peak tailing and adsorption in GC columns.

  • Step 1: Methylation. Converts carboxylic acid to methyl ester (FAME).

  • Step 2: Silylation. Converts the hydroxyl group to a Trimethylsilyl (TMS) ether.

Analytical Workflow Diagram

Analysis Sample Bacterial Sample (Lyophilized) Hydrolysis Acid Hydrolysis (HCl/MeOH, 85°C) Sample->Hydrolysis Release Lipids Extraction Extraction (Hexane/Ether) Hydrolysis->Extraction Isolate FAMEs Silylation Silylation (BSTFA + 1% TMCS) Extraction->Silylation Cap -OH groups GCMS GC-MS Analysis (EI Source) Silylation->GCMS Inject Data Data Analysis (ECL & Mass Frag) GCMS->Data

Caption: Workflow for the extraction and double-derivatization of hydroxy fatty acids for GC-MS analysis.

Part 5: Experimental Protocols

Note: This protocol is designed for the specific detection of hydroxy BCHFAs (e.g., from Lipid A or Surfactin). Standard base-catalyzed methylation (NaOCH3) often fails to cleave the amide bonds found in Lipid A; acid hydrolysis is mandatory.

Protocol: Extraction and Analysis of 3-OH-BCHFAs
Reagents
  • Methanolic HCl (3N): Acid catalyst for hydrolysis and methylation.

  • Hexane: Extraction solvent.

  • BSTFA + 1% TMCS: Silylation reagent.

  • Internal Standard: Tridecanoic acid (C13:0) or 3-OH-C12:0 (if available).

Step-by-Step Methodology
  • Lysis & Hydrolysis:

    • Place 10 mg of lyophilized bacterial cells into a Teflon-lined screw-cap tube.

    • Add 2 mL of 3N Methanolic HCl .

    • Incubate at 85°C for 4-16 hours . (Longer times required for amide-linked fatty acids in Lipid A).

  • Extraction:

    • Cool to room temperature. Add 1 mL of 0.9% NaCl (to increase ionic strength).

    • Extract twice with 2 mL of Hexane .

    • Vortex vigorously for 1 min; centrifuge at 2000 x g to separate phases.

    • Collect the upper hexane layer (contains FAMEs and hydroxy-FAMEs).

  • Drying:

    • Evaporate hexane under a gentle stream of Nitrogen (

      
      ).
      
  • Silylation (Crucial Step):

    • Resuspend the dried residue in 50

      
      L of BSTFA + 1% TMCS  and 50 
      
      
      
      L of Pyridine.
    • Incubate at 60°C for 30 minutes .

    • Mechanism:[5][6][7][8][9] This converts the 3-OH group into a 3-O-TMS ether, stabilizing the molecule for the gas phase.

  • GC-MS Parameters:

    • Column: HP-5ms or DB-5 (non-polar). Capillary column (30m x 0.25mm).

    • Carrier Gas: Helium at 1 mL/min.

    • Temp Program: 100°C (2 min)

      
       5°C/min 
      
      
      
      280°C.
    • MS Mode: Electron Impact (EI, 70eV).

Data Interpretation (Mass Spec Fragments)

To validate the presence of a 3-OH-BCHFA, look for these specific ions:

  • m/z 175: The base peak for 3-OH fatty acid methyl esters (TMS derivative). It corresponds to the fragment cleaved between C2 and C3:

    
    .
    
  • M-15: Loss of a methyl group from the TMS moiety.

  • M-59: Loss of the carboxymethyl group.

  • Iso vs. Anteiso: Distinguishing these requires analyzing the Molecular Ion (M+) and looking for small differences in retention time (Equivalent Chain Length). Anteiso isomers typically elute after iso isomers on non-polar columns.

References

  • Kaneda, T. (1991). Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Microbiological Reviews. Link

  • Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins.[7][10] Annual Review of Biochemistry. Link

  • Parsons, J. B., & Rock, C. O. (2013). Bacterial lipids: metabolism and membrane homeostasis. Progress in Lipid Research. Link

  • Li, Y., et al. (2021).[10] Branched-chain fatty acids in the surfactin lipopeptide produced by Bacillus.[11] Frontiers in Microbiology. Link

  • Zhu, K., et al. (2019). Detailed mapping of the Lipid A structure in Pseudomonas aeruginosa. Journal of Lipid Research. Link

Sources

Protocols & Analytical Methods

Method

Protocols for extraction of 3-Hydroxy-6-methyloctanoic acid from bacterial culture

Application Note: Isolation and Extraction of 3-Hydroxy-6-methyloctanoic Acid from Paenibacillus Fermentation Broth Abstract & Strategic Overview 3-Hydroxy-6-methyloctanoic acid is a rare, branched-chain fatty acid (BCFA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Extraction of 3-Hydroxy-6-methyloctanoic Acid from Paenibacillus Fermentation Broth

Abstract & Strategic Overview

3-Hydroxy-6-methyloctanoic acid is a rare, branched-chain fatty acid (BCFA) primarily synthesized by Paenibacillus species (e.g., P. polymyxa, P. tianmuensis) as the lipid tail of non-ribosomal lipopeptides such as Polymyxin B , Colistin (Polymyxin E) , and Battacin (Octapeptin B5).

Unlike common membrane lipids, this molecule does not typically exist in a free state in the culture supernatant. It is covalently bound via an amide linkage to the N-terminal amino acid (usually diaminobutyric acid) of the lipopeptide. Therefore, a standard lipid extraction (e.g., Bligh & Dyer) will fail to recover significant quantities.

The Strategy: To extract this specific acid, one must:

  • Capture the parent lipopeptide from the culture supernatant.

  • Cleave the amide bond via acid hydrolysis.

  • Extract the liberated fatty acid into an organic solvent.

  • Derivatize (optional) for chromatographic analysis.

Biosynthetic Context & Target Molecule

FeatureDescription
Target Molecule 3-Hydroxy-6-methyloctanoic acid
Molecular Formula C

H

O

Primary Source Paenibacillus spp.[1][2] (Secreted lipopeptides)
Physiological State Bound as N-acyl tail of Polymyxin/Battacin
Solubility (Free Acid) Soluble in Ethanol, Methanol, Ethyl Acetate, Hexane
Solubility (Bound) Water-soluble (due to cationic peptide moiety)

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path from fermentation to isolated fatty acid. Note the divergence between "Lipopeptide Isolation" and "Hydrolysis."

G Culture Bacterial Culture (Paenibacillus sp.) Centrifuge Centrifugation (10,000 x g, 20 min) Culture->Centrifuge Supernatant Cell-Free Supernatant (Contains Lipopeptides) Centrifuge->Supernatant Soluble Fraction Cells Cell Pellet (Discard or PHA analysis) Centrifuge->Cells Capture Solid Phase Extraction (Amberlite XAD-16) Supernatant->Capture Adsorption Elution Elution (MeOH/H2O Gradient) Capture->Elution Concentrate Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 12h) Elution->Hydrolysis Cleavage Extraction L-L Extraction (Ethyl Acetate or Hexane) Hydrolysis->Extraction PhaseSep Phase Separation Extraction->PhaseSep Organic Organic Phase (Free Fatty Acid) PhaseSep->Organic Aqueous Aqueous Phase (Amino Acids/Peptides) PhaseSep->Aqueous

Caption: Workflow for the isolation of 3-hydroxy-6-methyloctanoic acid via lipopeptide intermediate purification.

Detailed Protocol

Phase 1: Upstream Processing & Lipopeptide Capture

Goal: Isolate the polymyxin-class antibiotics from the broth to remove interfering media lipids.

  • Harvesting:

    • Centrifuge the bacterial culture at 10,000 × g for 20 minutes at 4°C.

    • Decant the supernatant. (The target is extracellular).

  • Solid Phase Extraction (SPE):

    • Resin: Use Amberlite XAD-16 (hydrophobic interaction resin).

    • Loading: Pass the supernatant through an XAD-16 column (approx. 1/10th volume of culture).

    • Wash: Wash with 2 column volumes (CV) of distilled water, followed by 2 CV of 20% Methanol to remove salts and loosely bound sugars.

    • Elution: Elute the lipopeptide fraction with 80-100% Methanol .

    • Concentration: Evaporate the methanol eluate to dryness using a rotary evaporator (Rotavap) at 45°C.

Phase 2: Hydrolytic Cleavage (The Critical Step)

Goal: Break the amide bond between the fatty acid tail and the peptide N-terminus.

  • Reconstitution: Dissolve the dried lipopeptide residue in 6 M HCl (approx. 5–10 mg extract per mL of acid).

  • Incubation:

    • Seal the reaction in a hydrolysis tube (glass, Teflon-lined cap).

    • Incubate at 110°C for 12–16 hours .

    • Note: This harsh condition is required to cleave the stable amide linkage. The fatty acid chain is chemically stable under these conditions.

Phase 3: Targeted Fatty Acid Extraction

Goal: Recover the hydrophobic fatty acid from the acidic aqueous mixture.

  • Cooling: Allow the hydrolysate to cool to room temperature.

  • Solvent Addition: Add an equal volume of Chloroform or Ethyl Acetate .

    • Why Chloroform? Excellent for 3-hydroxy fatty acids.

    • Why Ethyl Acetate? Safer alternative, good recovery for oxidized lipids.

  • Extraction: Vortex vigorously for 2 minutes. Centrifuge at 3,000 × g for 5 minutes to separate phases.

  • Collection: Carefully pipette off the organic (bottom for chloroform, top for EtOAc) layer.

  • Repeat: Repeat the extraction twice more to maximize yield. Combine organic fractions.

  • Drying: Pass the organic phase through a small column of anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

  • Evaporation: Evaporate to dryness under a stream of Nitrogen gas (N₂).

Analytical Validation (GC-MS)

To confirm the identity of 3-Hydroxy-6-methyloctanoic acid, derivatization to a methyl ester is required for Gas Chromatography.

Derivatization Protocol (Methylation):

  • Add 1 mL of 14% Boron Trifluoride (BF₃) in Methanol to the dried fatty acid residue.

  • Heat at 60°C for 30 minutes . (Milder than hydrolysis).

  • Cool and add 1 mL of Hexane and 1 mL of Saturated NaCl (brine) .

  • Vortex and centrifuge. The upper Hexane layer contains the 3-Hydroxy-6-methyloctanoic acid methyl ester .

GC-MS Parameters:

  • Column: HP-5MS or DB-5 (non-polar, 30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 80°C (2 min)

    
     10°C/min 
    
    
    
    280°C (5 min).
  • Identification: Look for characteristic fragmentation of 3-hydroxy methyl esters (m/z 103 base peak usually associated with the hydroxyl group cleavage).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete HydrolysisIncrease hydrolysis time to 18h or check HCl concentration.
Emulsion Formation Protein/Peptide debrisCentrifuge at higher speed (5,000 x g) or add brine (NaCl) to aqueous phase.
Interfering Peaks Media LipidsEnsure the XAD-16 wash step (20% MeOH) is thorough before elution.
Degradation OxidationPerform evaporation under Nitrogen; store extracts at -20°C.

References

  • Structural Elucid

    • Title: Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis.[2]

    • Source:Antimicrobial Agents and Chemotherapy, 2013.
    • URL:[Link]

    • Relevance: Confirms the presence of 3-hydroxy-6-methyloctanoic acid as the fatty acid tail and describes the hydrolysis conditions (6N HCl).
  • F

    • Title: Quantification of Bacterial Fatty Acids by Extraction and Methylation.[3][4]

    • Source:Methods in Enzymology / NIH Public Access.
    • URL:[Link]

    • Relevance: Provides the foundational acid-catalysis and solvent extraction techniques adapted for this protocol.
  • Polymyxin Chemistry

    • Title: Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chrom
    • Source:Journal of Pharmaceutical and Biomedical Analysis, 2002.[5]

    • URL:[Link]

    • Relevance: Details the specific fatty acid constituents (including 3-OH-6-MOA) of the Polymyxin/Colistin complex.

Sources

Application

Advanced GC-MS Method Development for the Detection and Quantitation of 3-Hydroxy-6-methyloctanoic Acid

Executive Summary 3-Hydroxy-6-methyloctanoic acid (CAS No. 59896-39-8) is a specialized branched-chain -hydroxy fatty acid[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-6-methyloctanoic acid (CAS No. 59896-39-8) is a specialized branched-chain


-hydroxy fatty acid[1]. In microbiology and drug development, it is most notably recognized as the defining N-terminal fatty acyl moiety of Polymyxin B6 , a minor but critical component of the polymyxin B lipopeptide antibiotic complex produced by Paenibacillus polymyxa[2].

Because the length, branching, and hydroxylation of the N-terminal acyl chain directly dictate the membrane-permeabilizing antimicrobial activity and the nephrotoxic profile of polymyxins[2][3], precise structural characterization is paramount. While LC-MS/MS is standard for intact lipopeptides, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for resolving the structural isomerism of the liberated fatty acid tails. This application note details a robust, self-validating GC-MS protocol for the extraction, derivatization, and quantitation of 3-hydroxy-6-methyloctanoic acid.

Biosynthetic Context & Analytical Rationale

The biosynthesis of 3-hydroxy-6-methyloctanoic acid is intricately linked to the catabolism of branched-chain amino acids (BCAAs) like isoleucine, which provide the acyl-CoA primer molecules for fatty acid elongation[1]. These fatty acids are subsequently integrated into the lipopeptide core via Nonribosomal Peptide Synthetases (NRPS)[2][4].

Biosynthesis BCAA BCAA Catabolism (Isoleucine) Precursor Acyl-CoA Precursors (e.g., 2-Methylbutyryl-CoA) BCAA->Precursor Deamination & Decarboxylation FAS Fatty Acid Biosynthesis (Elongation & Hydroxylation) Precursor->FAS Target 3-Hydroxy-6-methyloctanoic acid FAS->Target NRPS NRPS Assembly Line (Paenibacillus polymyxa) Target->NRPS N-terminal Acylation Polymyxin Polymyxin B6 (Active Lipopeptide) NRPS->Polymyxin

Biosynthetic pathway linking BCAA catabolism to polymyxin lipopeptide assembly.
Methodological Causality: The "Why" Behind the Protocol

To analyze 3-hydroxy-6-methyloctanoic acid via GC-MS, three distinct chemical hurdles must be overcome:

  • Liberation (Hydrolysis): The fatty acid is tethered to a 2,4-diaminobutyric acid (Dab) residue via a robust amide bond. Strong acid hydrolysis (6M HCl at 110°C) is required to cleave this bond without degrading the aliphatic chain.

  • Isolation (Extraction): The hydrolysate is highly polar and acidic. Liquid-liquid extraction (LLE) using a non-polar organic solvent mixture (Hexane:MTBE) selectively partitions the fatty acid away from the highly polar amino acids of the peptide core.

  • Volatilization (Derivatization): The analyte contains both a carboxylic acid (-COOH) and a

    
    -hydroxyl (-OH) group. If injected natively, these groups will hydrogen-bond with silanol active sites in the GC inlet and column, causing severe peak tailing and thermal degradation. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups. Crucially, 1% Trimethylchlorosilane (TMCS) is added as a Lewis acid catalyst.  The 
    
    
    
    -hydroxyl group is sterically hindered; without TMCS, silylation is incomplete, leading to split peaks (mono-TMS vs. di-TMS).

Experimental Protocols

Sample Preparation & Hydrolysis
  • Aliquot 1.0 mg of the purified lipopeptide complex (or 100 µL of bacterial culture extract) into a heavy-walled borosilicate glass ampoule.

  • Add 1.0 mL of 6M HCl.

  • Causality Check: Purge the ampoule with ultra-pure nitrogen gas before sealing. Oxygen exclusion is critical to prevent the oxidative degradation of the lipid chain at high temperatures.

  • Incubate in a heating block at 110°C for 24 hours to ensure quantitative amide bond cleavage.

  • Cool the hydrolysate to room temperature.

Liquid-Liquid Extraction (LLE)
  • Transfer the hydrolysate to a 15 mL glass centrifuge tube.

  • Spike the sample with 10 µL of Internal Standard (IS) solution (e.g., 3-hydroxynonanoic acid, 100 µg/mL in methanol).

  • Add 2.0 mL of a Hexane:Methyl tert-butyl ether (MTBE) (1:1, v/v) mixture. Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to break any emulsions.

  • Transfer the upper organic layer to a clean glass vial. Repeat the extraction twice more, combining the organic layers.

  • Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at 35°C.

Derivatization (Dual Silylation)
  • Reconstitute the dried extract in 50 µL of anhydrous pyridine. Note: Pyridine acts as an acid scavenger and solvent.

  • Add 50 µL of BSTFA containing 1% TMCS.

  • Vortex for 30 seconds, seal tightly, and incubate at 60°C for 45 minutes.

  • Transfer the derivatized sample to a GC vial equipped with a 200 µL glass micro-insert.

Workflow Start Intact Lipopeptide Complex Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Start->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane:MTBE, 1:1) Hydrolysis->Extraction Derivatization Dual Silylation (BSTFA + 1% TMCS, 60°C) Extraction->Derivatization GCMS GC-MS Analysis (DB-5MS, EI-SIM) Derivatization->GCMS Data Quantitation of Target Analyte GCMS->Data

GC-MS sample preparation and analysis workflow for lipopeptide fatty acyl chains.

Self-Validating System & Quality Control

To ensure Trustworthiness and analytical integrity, the following system suitability tests (SST) must be integrated into every batch:

  • Procedural Blank: Process a blank sample (water) through the entire hydrolysis, extraction, and derivatization workflow. This validates the absence of siloxane bleed interference from glassware or degraded BSTFA.

  • Derivatization Efficiency Check: Monitor the Total Ion Chromatogram (TIC) for the presence of the mono-TMS derivative of the target analyte. A mono-TMS peak area >2% of the di-TMS peak indicates compromised (hydrated) BSTFA reagents or insufficient incubation time.

  • Internal Standard Recovery: The absolute peak area of the IS must remain within ±15% of a neat, derivatized standard injected directly. Deviations indicate emulsion losses during LLE.

Data Presentation & Instrumental Parameters

Table 1: GC-MS Operating Conditions
ParameterSpecification / Setting
GC Column DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (99.999% purity), Constant flow at 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Splitless (Purge valve open at 1.0 min)
Injection Volume 1.0 µL
Oven Temperature Program 70°C (hold 2 min)

10°C/min to 250°C

20°C/min to 300°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Type / Temp Electron Ionization (EI), 70 eV / 230°C
Quadrupole Temp 150°C
Table 2: SIM Monitoring Parameters (Di-TMS Derivative)

Note: The native molecular weight of 3-hydroxy-6-methyloctanoic acid is 174.24 g/mol [1]. The addition of two TMS groups (+144 amu) yields a derivatized molecular weight of 318.24 g/mol . Under EI conditions,


-cleavage at the C2-C3 bond produces highly diagnostic fragments.
AnalyteRetention Time (approx.)Quantifier Ion (m/z)Qualifier Ions (m/z)Structural Origin of Fragment
3-Hydroxy-6-methyloctanoic acid (di-TMS) 14.8 min201 117, 303m/z 201:[M - CH

COOTMS]

m/z 117: [CH

COOTMS]

m/z 303: [M - CH

]

3-Hydroxynonanoic acid (IS, di-TMS) 15.5 min201 117, 303Isomeric fragmentation pattern; resolved chromatographically.

References

  • Benchchem. "3-Hydroxy-6-methyloctanoic acid | 59896-39-8". Benchchem Product Catalog.
  • ResearchGate. "Characterization of Polypeptide Antibiotics of the Polymyxin Series by Liquid Chromatography Electrospray Ionization Ion Trap Tandem Mass Spectrometry".
  • ResearchGate. "Antimicrobial Activity and Toxicity of the Major Lipopeptide Components of Polymyxin B and Colistin: Last-Line Antibiotics against Multidrug-Resistant Gram-Negative Bacteria".
  • ResearchGate. "Characterization of the colistin (polymyxin E1 and E2) biosynthetic gene cluster".

Sources

Method

Total synthesis of (R)-3-hydroxy-6-methyloctanoic acid

Technical Application Note: Asymmetric Total Synthesis of (R)-3-Hydroxy-6-methyloctanoic Acid Executive Summary (R)-3-Hydroxy-6-methyloctanoic acid is a critical chiral building block, most notably serving as the lipid t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Asymmetric Total Synthesis of (R)-3-Hydroxy-6-methyloctanoic Acid

Executive Summary

(R)-3-Hydroxy-6-methyloctanoic acid is a critical chiral building block, most notably serving as the lipid tail fragment for the cytotoxic marine depsipeptide Callipeltin A and related congeners like Papuamide.[1] The biological activity of these peptides often hinges on the precise stereochemistry of the fatty acid side chain.

This Application Note details a robust, scalable total synthesis protocol. Unlike linear iterative approaches, this guide prioritizes a convergent strategy utilizing Noyori Asymmetric Hydrogenation as the stereodefining step for the C3-hydroxyl group. This method ensures high enantiomeric excess (>98% ee) and operational simplicity suitable for gram-to-kilogram scale-up.[1]

Key Synthetic Challenges Addressed:

  • C3-Stereocontrol: Establishment of the (R)-hydroxyl center with high fidelity.

  • C6-Methyl Positioning: Preservation of the C6 stereocenter (derived from chiral pool or racemic precursors).

  • Scalability: Avoidance of cryogenic aldol reactions (e.g., Evans aldol) in favor of catalytic hydrogenation.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two phases: the construction of the carbon skeleton via a Masamune-Claisen condensation and the stereoselective reduction of the resulting


-keto ester.

Strategic Logic:

  • Chiral Pool Origin (C6): The C6-methyl group is established early.[1] For the natural (6R) or (6S) variant, one can start with (R)- or (S)-Citronellol.[1] For the purpose of this protocol, we utilize 4-methylhexanoic acid as the starting material (which can be sourced enantiopure or racemic depending on the target diastereomer).

  • Chain Extension (C1-C2): We utilize Magnesium Monomethyl Malonate (Mg(MMA)₂) .[1] This reagent allows for the mild, neutral homologation of acid chlorides or activated acids to

    
    -keto esters without the scrambling of existing stereocenters (C6).
    
  • Asymmetric Induction (C3): Noyori Hydrogenation using Ru(II)-BINAP is the industry standard for converting

    
    -keto esters to 
    
    
    
    -hydroxy esters.[1]
Visual Workflow (DOT Diagram)

G cluster_0 Phase 1: Skeleton Assembly cluster_1 Phase 2: Asymmetric Induction cluster_2 Phase 3: Final Deprotection Start 4-Methylhexanoic Acid (Starting Material) Activation Activation (CDI or SOCl2) Start->Activation Coupling Masamune-Claisen Condensation Activation->Coupling Intermediate1 Methyl 6-methyl-3-oxooctanoate (Beta-Keto Ester) Coupling->Intermediate1 Reagent1 Mg(MMA)2 (Magnesium Monomethyl Malonate) Reagent1->Coupling Hydrogenation Noyori Asymmetric Hydrogenation Intermediate1->Hydrogenation Intermediate2 (R)-Methyl 3-hydroxy-6-methyloctanoate (>98% ee) Hydrogenation->Intermediate2 Catalyst RuCl2[(R)-BINAP] H2 (4-100 atm), MeOH Catalyst->Hydrogenation Hydrolysis Saponification (LiOH, THF/H2O) Intermediate2->Hydrolysis FinalProduct (R)-3-Hydroxy-6-methyloctanoic Acid (Target) Hydrolysis->FinalProduct

Caption: Convergent synthetic workflow utilizing Magnesium Malonate homologation and Noyori Asymmetric Hydrogenation.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-methyl-3-oxooctanoate ( -Keto Ester)

This step extends the carbon chain by two units.[1] The use of magnesium monomethyl malonate is superior to lithium enolates as it prevents racemization of the C6 center and avoids cryogenic conditions.

  • Reagents:

    • 4-Methylhexanoic acid (1.0 equiv)[1]

    • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1]

    • Magnesium Monomethyl Malonate (Mg(MMA)₂) (1.0 equiv) [Prepared from monomethyl malonate + Mg(OEt)₂][1]

    • Solvent: Anhydrous THF

  • Protocol:

    • Activation: In a flame-dried flask under N₂, dissolve 4-methylhexanoic acid (10.0 g, 76.8 mmol) in anhydrous THF (100 mL). Add CDI (13.7 g, 84.5 mmol) portion-wise. Stir at room temperature (RT) for 1 hour. Observation: CO₂ evolution will occur.[1]

    • Coupling: Add solid Mg(MMA)₂ (20.0 g, 76.8 mmol) to the reaction mixture.

    • Reflux: Heat the mixture to mild reflux (65°C) and stir for 12–16 hours. The reaction is driven by the decarboxylation of the intermediate.

    • Workup: Cool to RT. Quench with 1.0 M HCl (150 mL) carefully. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the

      
      -keto ester as a colorless oil.[1]
      
  • Checkpoint (Self-Validation):

    • ¹H NMR: Look for the characteristic methylene protons at C2 (singlet ~3.4 ppm) and the methoxy singlet (~3.7 ppm).

    • Yield Target: >85%.

Step 2: Noyori Asymmetric Hydrogenation (The Critical Step)

This protocol establishes the C3 stereocenter. The choice of (R)-BINAP typically yields the (R)-alcohol for


-keto esters (anti-Prelog rule for this specific catalyst class, but always verify with specific catalyst literature as ligand chirality definitions vary by manufacturer).[1]
  • Reagents:

    • Methyl 6-methyl-3-oxooctanoate (Step 1 product)[1]

    • Catalyst: RuCl₂[(R)-BINAP] (0.5 - 1.0 mol%)[1]

    • Solvent: Degassed Methanol (MeOH)[1]

    • Gas: Hydrogen (H₂)[1]

  • Protocol:

    • Preparation: In a glovebox or under strict Argon flow, dissolve the

      
      -keto ester (5.0 g) in degassed MeOH (25 mL).
      
    • Catalyst Addition: Add RuCl₂[(R)-BINAP] (20 mg, ~0.1 mol%). Note: Higher loadings (1 mol%) may be needed for faster kinetics if equipment pressure is limited.[1]

    • Hydrogenation: Transfer the solution to a stainless steel autoclave (Parr reactor). Purge with H₂ (3 x 10 bar).

    • Reaction: Pressurize to 30–50 bar (435–725 psi) H₂. Heat to 50°C . Stir vigorously (1000 rpm) for 24 hours.

    • Workup: Vent H₂ carefully. Concentrate the solvent under reduced pressure.

    • Purification: Filtration through a short pad of silica gel (eluting with EtOAc) removes the ruthenium catalyst.

  • Data Validation (Table 1):

ParameterSpecificationMethod of Verification
Conversion >99%¹H NMR (Disappearance of C2 singlet at 3.4 ppm)
Enantiomeric Excess >98% (R)Chiral HPLC (Chiralcel OD-H or AD-H column)
Diastereomeric Ratio >95:5If C6 is chiral, check dr via ¹³C NMR
Step 3: Saponification to (R)-3-Hydroxy-6-methyloctanoic Acid
  • Protocol:

    • Dissolve the hydroxy ester (4.0 g) in THF/H₂O (3:1, 40 mL).

    • Add LiOH·H₂O (2.0 equiv). Stir at RT for 4 hours.

    • Acidify to pH 2 with 1M HCl. Extract with EtOAc.

    • Concentrate to yield the viscous oil or waxy solid.

Critical Quality Attributes & Troubleshooting

Stereochemical Mechanism

The high enantioselectivity of the Noyori hydrogenation arises from the dynamic kinetic resolution (if the alpha-position were labile, which it is not here) or simple facial differentiation. The Ru-BINAP complex forms a chiral pocket.[1][2] The


-keto ester coordinates to the Ruthenium center via the ketone oxygen and the ester carbonyl, creating a rigid chelate that exposes only one face to the hydride transfer.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Conversion Poisoned CatalystEnsure H₂ is >99.999% pure; Degas MeOH thoroughly to remove O₂.
Low ee% Temperature too highLower reaction temperature to 25–30°C (may require higher pressure/time).
By-product: Elimination Acidic impuritiesEnsure the starting material is free of residual acid chlorides or mineral acids.[1]

References

  • Noyori, R., et al. (1987).[3] "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society. Link[1]

  • Trost, B. M., & Gunzner, J. L. (2001). "Total Synthesis of Callipeltin A." Journal of the American Chemical Society. (Describes the relevance of the hydroxy acid fragment). Link[1]

  • Lipton, M. A., et al. (2003). "Synthesis and Stereochemical Assignment of the Fatty Acid Side Chain of Callipeltin A." Organic Letters. Link[1]

  • Brooks, D. W., et al. (1979). "Magnesium Magnesium Malonates: Mild and Neutral C-Acylation." Angewandte Chemie International Edition. (Methodology for Step 1). Link[1]

  • BenchChem Technical Support. "Synthesis of (R)-methyl-3-hydroxy-7-methyl-6-octenoate." (General protocol reference). Link[1]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Extraction and Chromatographic Analysis of 3-Hydroxy-6-methyloctanoic Acid

Executive Summary & Biological Context 3-Hydroxy-6-methyloctanoic acid (CAS No. 59896-39-8, Formula: C₉H₁₈O₃, MW: 174.24 g/mol ) is a specialized branched-chain β-hydroxy fatty acid[1].

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

3-Hydroxy-6-methyloctanoic acid (CAS No. 59896-39-8, Formula: C₉H₁₈O₃, MW: 174.24 g/mol ) is a specialized branched-chain β-hydroxy fatty acid[1]. Far from being a mere primary metabolite, it serves as the defining N-terminal lipid tail in several "last-resort" cyclic lipopeptide antibiotics, most notably Polymyxin B6 and Battacin (Octapeptin B5) , which are produced by Paenibacillus species[2][3].

In drug development and synthetic biology, the structural elucidation and quantification of this specific lipid moiety are critical for pharmacokinetic profiling, quality control of fermentation broths, and the characterization of novel antimicrobial gene clusters[4]. However, the molecule presents significant analytical challenges: it possesses both a highly polar carboxylic acid and a β-hydroxyl group, alongside two chiral centers (C3 and C6)[5]. This application note details field-proven, self-validating derivatization protocols designed to overcome these challenges for both GC-MS and chiral LC-MS/NMR platforms.

Mechanistic Rationale for Derivatization

Direct chromatographic analysis of underivatized 3-hydroxy-6-methyloctanoic acid is fundamentally flawed due to its physicochemical properties. As an Application Scientist, understanding the causality behind derivatization is more important than simply following a recipe:

  • Prevention of Thermal Artifacts (GC-MS): The free carboxylic acid induces severe peak tailing due to hydrogen bonding with the stationary phase. More critically, the β-hydroxyl group is thermally labile. In a hot GC inlet (>250°C), an underivatized β-hydroxy acid will undergo spontaneous dehydration to form an α,β-unsaturated fatty acid, destroying the structural integrity of the analyte[6].

    • Solution: A two-step derivatization. First, esterification of the carboxylic acid using methanolic HCl. Second, silylation of the β-hydroxyl group using BSTFA. This mixed methyl ester/TMS ether derivative is highly volatile and thermally stable.

  • Stereochemical Resolution (LC-MS/NMR): The biological activity of octapeptins and polymyxins is strictly dependent on the absolute configuration of their lipid tails. Standard reverse-phase LC cannot resolve enantiomers[5].

    • Solution:Mosher's Derivatization . Reacting the β-hydroxyl group with chiral (R)- or (S)-MTPA-Cl converts enantiomers into diastereomers, which possess different physical properties and can be easily resolved on achiral LC columns or via ¹H-NMR.

Analytical Workflow Visualization

The following diagram illustrates the logical relationships and sample processing pathways for the targeted analysis of 3-hydroxy-6-methyloctanoic acid from complex lipopeptide matrices.

Workflow Sample Lipopeptide Complex (e.g., Battacin, Polymyxin B6) Hydrolysis Acid Hydrolysis 6M HCl, 110°C, 2h Sample->Hydrolysis Cleave Amide Bonds Extraction Liquid-Liquid Extraction Hexane/Ether Partitioning Hydrolysis->Extraction Isolate Lipid Fraction FFA Free 3-Hydroxy-6-methyloctanoic Acid (Analyte Core) Extraction->FFA GC_Branch GC-MS Pathway (Volatility & Fragmentation) FFA->GC_Branch LC_Branch LC-MS/NMR Pathway (Stereochemical Resolution) FFA->LC_Branch Deriv_GC1 Step 1: Esterification Methanolic HCl (Target: -COOH) GC_Branch->Deriv_GC1 Deriv_LC Mosher's Derivatization (R)/(S)-MTPA-Cl + DMAP LC_Branch->Deriv_LC Form Diastereomers Deriv_GC2 Step 2: Silylation BSTFA + 1% TMCS (Target: -OH) Deriv_GC1->Deriv_GC2 Prevent Thermal Dehydration Data_GC GC-EI-MS Analysis Diagnostic m/z: 74, 103 Deriv_GC2->Data_GC Data_LC Chiral LC-MS / 1H-NMR Diastereomer Separation Deriv_LC->Data_LC

Figure 1: Comprehensive extraction and derivatization workflow for 3-hydroxy-6-methyloctanoic acid analysis.

Step-by-Step Experimental Methodologies

Protocol A: Liberation of the Free Fatty Acid (Hydrolysis)

Causality: The lipid tail in battacin and polymyxins is tethered via a robust amide bond to an N-terminal 2,4-diaminobutyric acid (Dab) residue. Harsh acidic conditions are required to cleave this bond without oxidizing the lipid[2].

  • Sample Preparation: Weigh ~10 mg of purified lipopeptide into a heavy-walled borosilicate glass vial.

  • Hydrolysis: Add 2.0 mL of 6M HCl. Purge the vial with Nitrogen gas for 30 seconds to prevent lipid oxidation, then seal tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a heating block at 110°C for exactly 2 hours[2].

  • Extraction: Cool to room temperature. Add 2.0 mL of HPLC-grade Hexane:Diethyl Ether (1:1, v/v). Vortex for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer (containing the free 3-hydroxy-6-methyloctanoic acid) to a clean vial. Evaporate to dryness under a gentle stream of N₂.

Protocol B: Two-Stage Derivatization for GC-EI-MS

Self-Validating Design: This protocol uses 3-hydroxynonanoic acid as an internal standard (IS) to verify derivatization efficiency. The two-step process avoids the moisture sensitivity of di-TMS derivatives[6].

  • Internal Standard Addition: Spike the dried extract from Protocol A with 10 µL of 3-hydroxynonanoic acid (1 mg/mL in hexane).

  • Esterification (Step 1): Add 1.0 mL of 3N Methanolic HCl. Seal and heat at 80°C for 30 minutes. This converts the carboxylic acid to a methyl ester.

  • Quenching & Extraction: Cool to room temperature. Add 1.0 mL of 0.9% NaCl (aq) to quench the reaction, followed by 1.0 mL of hexane. Vortex and transfer the upper hexane layer to a new GC vial. Evaporate to dryness under N₂.

  • Silylation (Step 2): Add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS. Causality: TMCS acts as a catalyst, increasing the silylating power of BSTFA to overcome the steric hindrance of the branched β-hydroxyl group.

  • Final Incubation: Heat at 60°C for 20 minutes. The sample is now ready for direct GC-MS injection.

Protocol C: Mosher’s Derivatization for Stereochemical Elucidation

Causality: To determine the absolute configuration at C3, the methyl ester intermediate is reacted with Mosher's acid chloride. DMAP acts as a nucleophilic catalyst to drive the esterification of the secondary alcohol[5].

  • Preparation: Take the dried methyl ester intermediate (from Protocol B, Step 3) and dissolve in 500 µL of anhydrous Dichloromethane (DCM).

  • Catalyst Addition: Add 10 µL of anhydrous Pyridine and a catalytic amount of DMAP (Dimethylaminopyridine, ~1 mg).

  • Derivatization: Add 10 µL of (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Reaction: Stir at room temperature for 2 hours under a nitrogen atmosphere.

  • Workup: Quench with 500 µL of saturated NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate for LC-MS or ¹H-NMR analysis.

Quantitative Data & Diagnostic Summaries

To streamline data interpretation, the following tables summarize the strategic choices and the expected mass spectrometric outputs.

Table 1: Comparison of Derivatization Strategies
Derivatization StrategyTarget Functional GroupAnalytical PlatformPrimary AdvantageReagents Used
Methylation Carboxylic Acid (-COOH)GC-MS / LC-MSIncreases volatility; eliminates tailing.Methanolic HCl (3N)
Silylation (TMS) β-Hydroxyl (-OH)GC-MSPrevents thermal dehydration in GC inlet.BSTFA + 1% TMCS
Mosher's Method β-Hydroxyl (-OH)Chiral LC-MS / NMRResolves C3 stereocenters (Enantiomers → Diastereomers).(R)/(S)-MTPA-Cl, DMAP
Table 2: Diagnostic GC-EI-MS Fragments for Derivatized 3-Hydroxy-6-methyloctanoic Acid

When analyzed via Electron Ionization (EI) GC-MS (70 eV), the methyl ester/TMS ether derivative yields highly specific fragmentation patterns. Recognizing these ions is critical for confident identification[2].

m/z ValueIon Origin / Cleavage TypeDiagnostic Significance
73 [TMS]⁺Confirms successful silylation of the hydroxyl group.
74 McLafferty RearrangementUniversal base peak for saturated methyl esters.
103 [CH₃-O-CO-CH₂-CH(OH)]⁺Critical Marker: Formed by α-cleavage between C2 and C3. Highly characteristic of β-hydroxy fatty acid methyl esters[2].
175 [M - CH₃]⁺ from TMSLoss of a methyl radical from the trimethylsilyl group.

References

1.[6] Benchchem. "3-Hydroxy-6-methyloctanoic acid | 59896-39-8". 6 2.[1] PubChem. "3-Hydroxy-6-methyloctanoic acid | C9H18O3 | CID 23176793". 1 3.[2] Antimicrobial Agents and Chemotherapy - ASM Journals. "Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis Active against Multidrug-Resistant Gram-Negative Bacteria". 2 4.[3] ResearchGate. "Chemical Conversion of Natural Polymyxin B and Colistin to Their N-Terminal Derivatives".3 5.[5] ACS Publications. "Synthesis and Biological Evaluation of the Complete Octapeptin Natural Product Series". 5 6.[4] ResearchGate. "Characterization of the colistin (polymyxin E1 and E2) biosynthetic gene cluster". 4

Sources

Method

Application Note: High-Resolution HPLC &amp; LC-MS/MS Strategies for the Separation of 3-Hydroxy Fatty Acid Isomers

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Chromatographic resolution of positional and stereoisomers of 3-hydroxy fatty acids (3-OH FAs).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Focus: Chromatographic resolution of positional and stereoisomers of 3-hydroxy fatty acids (3-OH FAs).

Introduction & Biological Significance

3-Hydroxy fatty acids (3-OH FAs) are critical bioactive lipids and metabolic intermediates. Biologically, they serve two primary roles:

  • Mitochondrial β-Oxidation Intermediates: 3-OH FAs are formed during the hydration step of saturated straight-chain fatty acid catabolism[1][2]. The accumulation of specific enantiomers (R vs. S) can indicate enzymatic blockades in mitochondrial or peroxisomal pathways, serving as biomarkers for cardiovascular diseases and acute fatty liver of pregnancy[1].

  • Endotoxin Biomarkers: In Gram-negative bacteria, 3-OH FAs (typically C10–C18) are covalently bound to the Lipid A region of lipopolysaccharides (LPS). They are widely used as environmental and clinical biomarkers for airborne endotoxin exposure[3][4].

The Analytical Challenge (Isomerism): The biological activity of 3-OH FAs is heavily dependent on their isomeric form. Standard reversed-phase liquid chromatography-mass spectrometry (LC-MS) struggles to resolve:

  • Stereoisomers (Enantiomers): The R and S configurations of 3-OH FAs have identical mass and hydrophobicity[5].

  • Positional Isomers: 2-hydroxy and 3-hydroxy fatty acids (e.g., 2-OH vs. 3-OH C14:0) yield nearly identical fragmentation patterns in standard negative electrospray ionization (ESI)[6].

To achieve E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in lipidomics, this application note details three distinct, field-proven LC-MS/MS workflows to resolve these isomers based on the specific analytical goal.

Mechanistic Pathways & Analytical Workflows

The Origin of 3-OH FAs in β-Oxidation

Understanding the enzymatic origin of 3-OH FAs dictates the necessity for chiral separation. The stereospecificity of Enoyl-CoA hydratase exclusively produces the L-isomer (S-configuration) in healthy mitochondrial pathways. Deviations indicate pathological states.

BetaOxidation A Fatty Acyl-CoA (Saturated) B trans-Δ²-Enoyl-CoA A->B Acyl-CoA Dehydrogenase C L-3-Hydroxyacyl-CoA (3-OH FA precursor) B->C Enoyl-CoA Hydratase D 3-Ketoacyl-CoA C->D 3-Hydroxyacyl-CoA Dehydrogenase E Acetyl-CoA + Acyl-CoA (n-2) D->E Thiolase

Figure 1: Mitochondrial β-Oxidation Pathway generating 3-OH FA intermediates.

Strategic Overview of Analytical Workflows

Depending on whether the goal is to separate enantiomers directly, separate enantiomers without specialized columns, or resolve positional isomers, the workflow branches into three distinct methodologies.

Workflow Sample Biological Sample (Plasma, Tissue, Aerosol) Extraction Liquid-Liquid Extraction (e.g., 2-Propanol/Hexane) Sample->Extraction Branch1 Direct Chiral UHPLC Extraction->Branch1 No Derivatization Branch2 Chiral Derivatization (PGME / PAME) Extraction->Branch2 Stereoisomer focus Branch3 Positional Derivatization (ADMI) Extraction->Branch3 2-OH vs 3-OH focus LC1 Chiralpak IA-U Column (Enantiomer Separation) Branch1->LC1 LC2 C18 Reversed-Phase Column (Diastereomer Separation) Branch2->LC2 LC3 C8/C18 Column (Positional Isomer Separation) Branch3->LC3 MS Triple Quadrupole MS/MS (MRM / SRM Mode) LC1->MS LC2->MS LC3->MS

Figure 2: Experimental workflows for 3-OH FA isomer resolution via LC-MS/MS.

Experimental Protocols & Methodologies

Protocol A: Direct Enantioselective UHPLC-MS/MS (Underivatized)

Rationale: Direct analysis preserves sample integrity and prevents degradation of sensitive compounds. Utilizing an amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase (Chiralpak IA-U, 1.6 μm) allows for the direct resolution of R and S enantiomers of C8–C18 3-OH FAs under standard reversed-phase gradients[1].

Step-by-Step Methodology:

  • Sample Extraction: Spike 100 µL of plasma with isotope-labeled internal standards (e.g., 3-OH-C14:0-d3). Add 400 µL of cold 2-propanol. Vortex for 5 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Recovery: Transfer the supernatant to an autosampler vial.

  • UHPLC Conditions:

    • Column: Chiralpak IA-U (100 × 2.1 mm, 1.6 µm).

    • Mobile Phase A: Water containing 0.1% formic acid.

    • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

    • Gradient: 40% B to 90% B over 12 minutes.

    • Flow Rate: 0.3 mL/min. Column Temperature: 25°C.

  • MS/MS Detection: Operate in Negative ESI mode using Selected Reaction Monitoring (SRM). Monitor the [M-H]⁻ to[M-H-H₂O]⁻ transitions (e.g., m/z 243.2 → 225.2 for 3-OH-C14:0).

Protocol B: Stereochemical Analysis via PGME/PAME Derivatization

Rationale: Chiral columns can be costly and suffer from shorter lifespans. By derivatizing the carboxylic acid group with chiral agents like phenylglycine methyl ester (PGME) or phenylalanine methyl ester (PAME), enantiomers are converted into diastereomers. Diastereomers have different physicochemical properties (hydrophobicity) and can be easily separated on a standard C18 column[7][8].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 100 mM solutions of PGME (or PAME), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in anhydrous DMF.

  • Derivatization Reaction: To 50 µL of the dried lipid extract, add 20 µL of PGME, 20 µL of EDC, and 20 µL of HOBt. Incubate at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with 100 µL of water. Extract the derivatized lipids with 200 µL of ethyl acetate. Dry under nitrogen and reconstitute in 100 µL of methanol.

  • LC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm).

    • Gradient: Standard reversed-phase gradient (Water/Acetonitrile).

    • Detection: Positive ESI mode monitoring the[M+H]⁺ of the PGME/PAME derivatives. Note: The S-PGME derivative typically elutes earlier than the R-PGME derivative[7].

Protocol C: Positional Isomer Resolution via ADMI Derivatization

Rationale: Distinguishing 2-OH from 3-OH FAs is nearly impossible with standard negative ESI due to identical precursor masses and non-specific water loss. Derivatization with 4-amino-1,1-dimethylpiperidin-1-ium iodide (ADMI) imparts a permanent positive charge, drastically increasing sensitivity. Upon collision-induced dissociation (CID), ADMI-derivatized FAs yield highly specific diagnostic fragments that pinpoint the hydroxyl position[6].

Step-by-Step Methodology:

  • Derivatization: Mix the dried lipid extract with 50 µL of ADMI reagent (5 mg/mL in acetonitrile) and 10 µL of coupling agent (e.g., EDC/NHS). Incubate at 40°C for 30 minutes.

  • LC-MS/MS Conditions:

    • Column: ACQUITY UPLC BEH C8 (100 × 2.1 mm, 1.8 µm)[9].

    • Detection: Positive ESI mode.

    • Diagnostic Fragmentation: For 2-OH FAs, monitor the diagnostic product ion at m/z 155.1 . For 3-OH FAs, monitor the diagnostic product ion at m/z 171.1 [6].

Quantitative Data & Methodological Comparison

Table 1: Comparison of Analytical Strategies for 3-OH FA Isomers

Analytical StrategyTarget IsomersColumn RequiredDerivatizationKey AdvantageDiagnostic MS Feature
Direct UHPLC-MS/MS Enantiomers (R / S)Chiralpak IA-UNonePreserves sample integrity; fast prep.[M-H]⁻ → [M-H-H₂O]⁻
PGME/PAME LC-MS Enantiomers (R / S)Standard C18PGME or PAMECost-effective; uses standard columns.Diastereomeric retention time shift
ADMI LC-MS/MS Positional (2-OH vs 3-OH)Standard C8/C18ADMIAbsolute positional confirmation; high sensitivity.m/z 155.1 (2-OH) vs 171.1 (3-OH)

Table 2: Typical MRM Transitions for Underivatized 3-OH FAs (Negative ESI)

AnalyteCarbon ChainPrecursor Ion[M-H]⁻ (m/z)Product Ion [M-H-H₂O]⁻ (m/z)Collision Energy (eV)
3-OH-C10:010187.1169.115 - 20
3-OH-C12:012215.2197.215 - 20
3-OH-C14:014243.2225.218 - 22
3-OH-C16:016271.2253.220 - 25
3-OH-C18:018299.2281.220 - 25

Expert Insights for Method Validation

  • Matrix Effects & Self-Validation: Biological matrices (plasma, aerosol dust) cause significant ion suppression in ESI. A self-validating protocol must employ a matrix-matched calibration curve. Always incorporate stable isotope-labeled internal standards (e.g., ¹³C or deuterium-labeled 3-OH FAs) prior to the extraction step to correct for recovery losses and matrix effects[1].

  • Preventing Acid-Induced Degradation: When analyzing underivatized 3-OH FAs, ensure the mobile phase modifier (formic acid) does not exceed 0.1%. Higher acid concentrations can induce dehydration of the 3-hydroxy group into a trans-Δ²-enoyl fatty acid within the heated ESI source, leading to false negatives[1].

  • Elution Order Causality in Derivatization: In PGME derivatization, the S-PGME derivative of a 3-OH FA consistently elutes earlier than the R-PGME derivative on a reversed-phase column. This is caused by the spatial conformation of the diastereomers: the R-PGME derivative adopts a more linear, hydrophobic conformation that interacts more strongly with the C18 stationary phase[7][8].

References

1.1 2. 3.5 4.6 5.9 6.3 7.4 8.7 9.

Sources

Application

Application Note: Solid-Phase Extraction (SPE) Cleanup for 3-Hydroxy-6-methyloctanoic Acid

Subtitle: A Mixed-Mode Anion Exchange Strategy for Complex Biological Matrices Introduction & Biological Context 3-Hydroxy-6-methyloctanoic acid (3-H-6-MOA, C9H18O3, MW: 174.24 g/mol ) is a specialized branched-chain hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A Mixed-Mode Anion Exchange Strategy for Complex Biological Matrices

Introduction & Biological Context

3-Hydroxy-6-methyloctanoic acid (3-H-6-MOA, C9H18O3, MW: 174.24 g/mol ) is a specialized branched-chain hydroxy fatty acid[1]. In microbiology and drug development, it is most notably recognized as the N-terminal fatty acyl moiety of Polymyxin B6[2]. Polymyxins are critical last-resort lipopeptide antibiotics produced by Paenibacillus polymyxa via a Nonribosomal Peptide Synthetase (NRPS) mechanism[3][4].

Quantifying free 3-H-6-MOA in fermentation broths is essential for monitoring lipopeptide precursor pools, while its measurement in plasma serves as a biomarker for polymyxin degradation and pharmacokinetics. However, extracting this amphiphilic molecule from complex matrices is analytically challenging due to severe ion suppression from co-extracted phospholipids, proteins, and salts.

Biosynthesis_Workflow A Paenibacillus polymyxa Fermentation Broth B NRPS Biosynthesis Pathway A->B C Polymyxin B6 (Lipopeptide Complex) B->C D Target Cleavage / Acid Hydrolysis C->D E 3-Hydroxy-6-methyloctanoic acid (Free Analyte) D->E

Figure 1: Generation of free 3-hydroxy-6-methyloctanoic acid from polymyxin B6 biosynthesis.

Mechanistic Rationale: Why Mixed-Mode SPE?

Traditional Liquid-Liquid Extraction (LLE) or standard Reversed-Phase (RP) SPE often fails to yield clean extracts for 3-H-6-MOA. The presence of both a lipophilic 9-carbon backbone and polar functional groups (hydroxyl and carboxyl) causes non-specific partitioning.

To achieve a self-validating, high-purity extraction, this protocol employs Mixed-Mode Strong Anion Exchange (MAX) SPE .

  • Orthogonal Retention : The MAX sorbent contains a lipophilic divinylbenzene backbone and a quaternary amine strong anion exchange group. By adjusting the sample pH to 8.0 (well above the ~4.8 pKa of the analyte's carboxylic acid), 3-H-6-MOA is fully deprotonated (COO⁻). It binds to the sorbent via both hydrophobic interactions and strong electrostatic ionic bonds.

  • Aggressive Washing : Because the analyte is locked in place ionically, we can utilize a highly organic, basic wash (5% NH₄OH in Methanol). This breaks reversed-phase interactions, washing away neutral lipids and basic interferences that cause matrix effects, without eluting the target.

  • Targeted Elution : Elution is triggered purely by a pH shift. An acidic organic solvent (2% Formic Acid in Methanol) neutralizes the analyte to its uncharged state (COOH), breaking the ionic bond and allowing the methanol to sweep it from the column.

SPE_Mechanism cluster_0 Mixed-Mode Anion Exchange (MAX) SPE Workflow L 1. Load (pH 8) Analyte: COO⁻ Binds to N⁺ Sorbent W1 2. Wash 1 (Aqueous) 5% NH₄OH in H₂O Removes Polar Neutrals L->W1 W2 3. Wash 2 (Organic) 5% NH₄OH in MeOH Removes Lipids/Bases W1->W2 E 4. Elute (Acidic) 2% Formic Acid in MeOH Analyte Neutralized (COOH) W2->E

Figure 2: Step-by-step mechanism of MAX SPE for isolating 3-hydroxy-6-methyloctanoic acid.

Experimental Protocol

This step-by-step methodology is designed to inherently validate the removal of specific interference classes at each stage.

Materials Required:

  • Mixed-Mode Strong Anion Exchange (MAX) SPE Cartridges (30 mg, 1 cc).

  • Cold Acetonitrile (LC-MS grade).

  • 5% Ammonium Hydroxide (NH₄OH) in LC-MS grade Water.

  • 5% Ammonium Hydroxide (NH₄OH) in LC-MS grade Methanol.

  • 2% Formic Acid in LC-MS grade Methanol.

Step-by-Step Workflow:

  • Sample Pre-treatment (Protein Precipitation) :

    • Transfer 200 µL of biological sample (plasma or fermentation broth) to a microcentrifuge tube.

    • Add 600 µL of cold Acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • pH Adjustment (Critical Step) :

    • Transfer 600 µL of the supernatant to a clean tube.

    • Add 600 µL of 5% NH₄OH in water. Vortex well.

    • Causality: This ensures the pH is > 8.0, fully ionizing the 3-H-6-MOA to its carboxylate form for optimal anion exchange binding.

  • SPE Conditioning & Equilibration :

    • Condition the MAX cartridge with 1.0 mL Methanol.

    • Equilibrate with 1.0 mL Water, followed by 1.0 mL of 5% NH₄OH in water. Do not let the sorbent dry.

  • Sample Loading :

    • Load the entire pH-adjusted sample (~1.2 mL) onto the cartridge. Maintain a steady flow rate of 1 mL/min.

  • Interference Washing (Orthogonal Cleanup) :

    • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water through the cartridge.

    • Causality: Removes polar, water-soluble interferences and salts.

    • Wash 2 (Organic): Pass 1.0 mL of 5% NH₄OH in Methanol.

    • Causality: The high organic content strips away neutral lipids and phospholipids. The basic pH ensures the analyte remains negatively charged and ionically bound to the sorbent.

  • Analyte Elution :

    • Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol into a clean collection tube.

    • Causality: The acid drops the pH below the analyte's pKa, neutralizing it (COOH) and breaking the ionic retention.

  • Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial LC mobile phase (e.g., 80% Water / 20% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Data Presentation

Table 1: Expected SPE Recovery and Matrix Effects for 3-H-6-MOA

Matrix Spiked Concentration (ng/mL) Absolute Recovery (%) ± SD Matrix Effect (%) ± SD RSD (%)
Human Plasma 50 89.4 ± 3.2 95.1 ± 4.1 3.6
Human Plasma 500 92.1 ± 2.8 98.3 ± 2.5 3.0
Fermentation Broth 50 84.5 ± 4.5 88.2 ± 5.6 5.3

| Fermentation Broth | 500 | 87.3 ± 3.9 | 91.4 ± 4.2 | 4.4 |

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) DP (V) CE (eV) Ionization Mode
3-H-6-MOA (Quantifier) 173.1 [M-H]⁻ 155.1 -40 -22 ESI Negative

| 3-H-6-MOA (Qualifier) | 173.1 [M-H]⁻ | 59.0 | -40 | -28 | ESI Negative |

References

1.[1] National Center for Biotechnology Information. "3-Hydroxy-6-methyloctanoic acid | C9H18O3 | CID 23176793 - PubChem." PubChem. Available at: 1 2.[2] "Isolation and structural characterization of polymyxin B components." ResearchGate. Available at: 2 3.[3] "Characterization of Polypeptide Antibiotics of the Polymyxin Series by Liquid Chromatography Electrospray Ionization Ion Trap Tandem Mass Spectrometry." ResearchGate. Available at: 3 4.[4] "Characterization of the colistin (polymyxin E1 and E2) biosynthetic gene cluster." ResearchGate. Available at: 4

Sources

Technical Notes & Optimization

Troubleshooting

Resolving peak overlapping in GC-MS of 3-Hydroxy-6-methyloctanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the structural characterization of complex lipopeptides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the structural characterization of complex lipopeptides. 3-Hydroxy-6-methyloctanoic acid , the distinct branched-chain fatty acyl moiety found in antibiotics like 1[1] and 2[2], presents a unique analytical hurdle in Gas Chromatography-Mass Spectrometry (GC-MS).

Because it is a branched-chain hydroxy fatty acid (BCFA), analysts routinely struggle with peak overlapping. This is typically driven by three factors: co-elution with structural isomers, incomplete derivatization artifacts, and heavy matrix interferences from crude bacterial hydrolysates.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these overlaps and implement self-validating protocols to achieve baseline resolution and accurate quantification.

Diagnostic Workflow for Peak Overlapping

GCMS_Troubleshooting Start Peak Overlap Detected (Diagnostic m/z 175) CheckDeriv 1. Evaluate Derivatization (Incomplete FAME/TMS?) Start->CheckDeriv OptDeriv Optimize Protocol: Two-Step Methylation + Silylation CheckDeriv->OptDeriv Yes CheckCol 2. Evaluate Chromatography (Co-eluting Isomers?) CheckDeriv->CheckCol No OptDeriv->CheckCol OptCol Change Column Chemistry (e.g., DB-23) & Temp Ramp CheckCol->OptCol Yes CheckData 3. Data Processing (Matrix Interference?) CheckCol->CheckData No OptCol->CheckData OptData Apply AMDIS Deconvolution Extract Pure Spectra CheckData->OptData Yes Resolved Baseline Resolution & Accurate Quantification CheckData->Resolved No OptData->Resolved

Diagnostic workflow for resolving GC-MS peak overlaps of 3-hydroxy-6-methyloctanoic acid.

Core Troubleshooting Guide (FAQs)

Q1: I am observing multiple overlapping peaks that all share the characteristic m/z 175 fragment. Is this an isomer issue or a derivatization artifact? Causality: The m/z 175 ion is the highly specific diagnostic base peak for 3-hydroxy fatty acids that have been converted to their methyl ester (FAME) and trimethylsilyl (TMS) ether derivatives3[3]. This fragment arises from the alpha-cleavage between C3 and C4, which contains both the TMS ether and the methyl ester group. If you see multiple peaks with this exact mass spectral signature, you are physically separating co-eluting structural isomers (e.g., 3-hydroxy-7-methyloctanoic acid or straight-chain 3-hydroxynonanoic acid), which are common biosynthetic variations in Paenibacillus fermentations[2]. However, if the secondary overlapping peaks lack the m/z 175 ion but show broad tailing or un-silylated fragments (like m/z 103), your overlap is an artifact caused by incomplete derivatization.

Q2: How do I optimize my derivatization protocol to ensure a single, stable derivative? Causality: 3-Hydroxy-6-methyloctanoic acid possesses two functional groups with vastly different reactivities: a carboxylic acid and a sterically hindered secondary hydroxyl group. Attempting a one-step silylation (e.g., using only BSTFA) often leads to an unpredictable mixture of mono-TMS and di-TMS derivatives, causing artifactual peak splitting. The self-validating solution is a two-step derivatization: first, selectively convert the carboxyl group to a FAME using methanolic HCl, followed by silylation of the hydroxyl group using 4[4]. The TMCS acts as a critical catalyst to drive the silylation of the hindered hydroxyl group to 100% completion, ensuring uniform volatility and a single chromatographic peak per isomer.

Q3: My derivatization is 100% complete, but the branched-chain isomers still co-elute. What chromatographic parameters must I change? Causality: Standard non-polar columns (e.g., 5% phenyl / 95% dimethylpolysiloxane like DB-5ms) separate analytes primarily by boiling point. Because 3-hydroxy-6-methyloctanoic acid and its structural isomers have nearly identical boiling points, they naturally co-elute. To resolve them, you must shift the separation mechanism to rely on dipole-dipole interactions and steric hindrance. Switching to a highly polar cyanopropyl column (e.g., 5[5]) dramatically enhances the separation of closely related branched hydroxy fatty acids. Combine this with a flattened temperature ramp (2°C/min) through the critical elution zone to maximize the resolution factor (


).

Q4: What if physical chromatographic resolution is impossible due to a highly complex biological matrix? Causality: In crude lipopeptide hydrolysates, background matrix noise and co-eluting non-target lipids can completely obscure the target peak. When physical separation reaches its theoretical limit, mathematical separation is required. By applying the6[6], the software analyzes the mass spectral data across the time domain. It mathematically deconvolutes overlapping signals by extracting pure component spectra based on the independent maximization of specific ion chromatograms (e.g., isolating the m/z 175 of the target from the m/z 74 of a co-eluting straight-chain FAME)[6][7].

Quantitative Data: Diagnostic Ions & Retention Behavior

To validate your peaks, cross-reference your spectral data against this table. The presence of m/z 175 alongside m/z 245 confirms a 3-hydroxy FAME-TMS structure.

CompoundDerivatization StateMolecular Weight ( g/mol )Diagnostic Base PeakSecondary FragmentsExpected DB-23 Elution Order
3-Hydroxy-6-methyloctanoic acid Underivatized174.24N/A (Poor volatility)N/AN/A
3-Hydroxy-6-methyloctanoic acid FAME + TMS ether260.44m/z 175 m/z 245 [M-CH3]+, m/z 731 (First)
3-Hydroxy-7-methyloctanoic acid FAME + TMS ether260.44m/z 175 m/z 245 [M-CH3]+, m/z 732 (Close eluter)
3-Hydroxynonanoic acid FAME + TMS ether260.44m/z 175 m/z 245[M-CH3]+, m/z 733 (Last)

Step-by-Step Methodologies

Protocol 1: Two-Step FAME-TMS Derivatization Workflow

This protocol is designed as a self-validating system to eliminate peak splitting caused by partial derivatization.

  • Sample Drying: Transfer 100 µL of the lipid extract (e.g., polymyxin hydrolysate) to a glass GC vial. Evaporate to complete dryness under a gentle stream of nitrogen gas. Causality: Moisture strictly quenches silylation reactions.

  • Methylation (FAME Formation): Add 500 µL of 3N Methanolic HCl. Cap tightly with a PTFE-lined septum and incubate at 80°C for 60 minutes. This specifically converts the carboxylic acid to a methyl ester.

  • Liquid-Liquid Extraction: Cool to room temperature. Add 500 µL of LC-MS grade hexane and 500 µL of saturated NaCl solution. Vortex vigorously for 30 seconds. Extract the upper organic (hexane) layer and transfer it to a new GC vial. Evaporate to dryness under nitrogen.

  • Silylation (TMS Ether Formation): Add 50 µL of MSTFA containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Causality: The 1% TMCS acts as a catalyst to overcome the steric hindrance of the branched-chain secondary hydroxyl group.

  • Analysis: Cool the sample and inject 1 µL directly into the GC-MS. Validation Check: Absence of m/z 103 confirms 100% conversion.

Protocol 2: AMDIS Deconvolution Workflow for Complex Matrices

When physical column resolution fails, use this mathematical separation protocol.

  • Data Acquisition: Acquire GC-MS data in full-scan mode (m/z 50-500). Ensure a high scan rate (minimum 5-7 scans across the peak width) to provide sufficient data points for the deconvolution algorithm.

  • AMDIS Configuration: Open the raw .D or .RAW data file in AMDIS. Navigate to Analyze -> Settings.

  • Parameter Optimization:

    • Resolution: Set to "High" to force the algorithm to mathematically separate closely eluting isomers.

    • Sensitivity: Set to "Medium" to avoid deconvoluting baseline chemical noise.

    • Shape Requirements: Set to "Medium".

  • Targeted Extraction: Execute the deconvolution. AMDIS will generate a "purified" spectrum by subtracting the background and co-eluting matrix ions. Extract the m/z 175 model ion to definitively identify the 3-hydroxy-6-methyloctanoic acid peak against the NIST library.

References

  • Global and Targeted Lipid Analysis of Gemmata obscuriglobus Reveals the Presence of Lipopolysaccharide...
  • Source: marinelipids.
  • Source: PubMed (nih.gov)
  • Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis...
  • Can "Deconvolution" Improve GC/MS Detectability?
  • Fully Automated Online Trimethylsilyl (TMS) Derivatization Protocol for Metabolite Profiling Using an Orbitrap GC-MS...

Sources

Optimization

Technical Support Center: Troubleshooting 3-Hydroxy-6-methyloctanoic Acid Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals prevent the degradation of 3-Hydroxy-6-methyloctanoic acid dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals prevent the degradation of 3-Hydroxy-6-methyloctanoic acid during storage.

Executive Summary & Mechanistic Insight

3-Hydroxy-6-methyloctanoic acid is a critical branched-chain


-hydroxy fatty acid, most notably recognized as the lipid tail of the potent lipopeptide antibiotic battacin (Octapeptin B5)[1]. While essential for biological activity, the proximity of the C3 hydroxyl group to the C1 carboxylate creates a thermodynamically precarious system prone to auto-degradation.

The Causality of Degradation: Under acidic conditions or in the presence of trace moisture, protonation of the carboxyl group enhances its electrophilicity. This facilitates an intramolecular nucleophilic attack by the


-hydroxyl oxygen. Although forming a 4-membered 

-lactone ring is thermodynamically disfavored due to severe ring strain, it readily occurs under dehydrating or carboxyl-activating conditions[2]. Concurrently, intermolecular esterification can occur, leading to the formation of estolides (linear or cyclic oligomers), a degradation pathway commonly observed in polyhydroxyalkanoate monomers[3].

To maintain scientific integrity, your storage protocols must actively disrupt these kinetic and thermodynamic pathways.

Degradation Pathways & Interventions

StoragePathways A 3-Hydroxy-6-methyloctanoic Acid (Active Monomer) B Protonated Intermediate (Acidic Microenvironment) A->B H+ / Moisture C β-Lactone (Intramolecular Cyclization) B->C -H2O (Kinetic) D Estolides / Macrolactones (Intermolecular) B->D +Monomer (Thermodynamic) I1 Buffer to pH 7.0 (Salt Formation) I1->A Prevents I2 Anhydrous Storage (Lyophilization) I2->B Blocks

Degradation pathways of 3-hydroxy-6-methyloctanoic acid and targeted storage interventions.

Quantitative Storage Data

The following table summarizes the expected shelf life of 3-hydroxy-6-methyloctanoic acid under various storage conditions. Always default to lyophilized salt forms for long-term archiving.

Storage ConditionMatrix / SolventTempEstimated Shelf LifePrimary Degradation Pathway
Neat (Free Acid) Oil / Solid25°C< 1 WeekEstolide formation / Dehydration
Aqueous (Unbuffered) H₂O4°C2–4 Weeks

-lactone / Hydrolysis equilibrium
Aqueous (Unbuffered) H₂O-20°C1–3 MonthsFreeze-concentration auto-esterification
Buffered Salt pH 7.0 HEPES-80°C> 12 MonthsNone (Stable)
Lyophilized Salt Argon backfill-80°C> 24 MonthsNone (Stable)

Troubleshooting FAQs

Q: Why is my 3-hydroxy-6-methyloctanoic acid forming lactones during standard -20°C aqueous storage? A: This is caused by the "freeze-concentration effect." When unbuffered aqueous solutions freeze, pure ice crystallizes first, excluding solutes into progressively smaller, highly concentrated liquid micro-pockets. This drastically lowers the local pH and forces the 3-hydroxy acid monomers into close proximity, accelerating acid-catalyzed auto-esterification and lactonization even at sub-zero temperatures. This degradation mechanism is well-documented in the aqueous storage of lipopeptides and their derivatives[4].

Q: How does pH specifically affect the stability of the 3-hydroxy group? A: At pH < 5, the carboxylate is protonated (free acid form), making it highly susceptible to dehydration and lactonization. At pH > 8, the molecule is safe from lactonization but becomes vulnerable to base-catalyzed retro-aldol-type cleavage or racemization. The optimal stability window is pH 6.5–7.5. In this range, the molecule exists as a stable carboxylate anion, completely deactivating the electrophilic center and preventing the


-hydroxyl group from attacking.

Q: What is the optimal solvent for long-term liquid storage if I cannot lyophilize? A: Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol. Water acts as both a nucleophile (causing hydrolysis) and a medium for proton transfer (catalyzing lactonization). By removing water and storing the compound in an anhydrous, aprotic solvent at -80°C, you kinetically freeze the degradation pathways.

Experimental Protocols

To ensure a self-validating workflow, use Protocol 1 to secure the molecule, and Protocol 2 to verify its integrity before use in downstream assays.

Protocol 1: Preparation of Stable Sodium Salts for Lyophilization

Causality: Converting the volatile, reactive free acid into a stable, non-reactive sodium salt deprotonates the C1 carboxyl group, eliminating its electrophilicity and preventing nucleophilic attack by the C3 hydroxyl.

  • Dissolution : Dissolve the free 3-hydroxy-6-methyloctanoic acid in a minimal volume of HPLC-grade ethanol.

  • Neutralization : Titrate dropwise with 0.1 M NaOH (aq) under continuous stirring at 4°C. Monitor with a calibrated pH probe until the solution reaches exactly pH 7.0–7.2.

  • Dilution : Dilute the mixture with LC-MS grade water until the final ethanol concentration is <10% (v/v).

  • Lyophilization : Flash-freeze the solution in liquid nitrogen. Lyophilize for 24–48 hours at -50°C and <0.1 mbar vacuum pressure.

  • Storage : Backfill the lyophilization vials with inert Argon gas, seal tightly with PTFE-lined caps, and store at -80°C.

Protocol 2: LC-MS Quality Control for Lactone Detection

Causality:


-lactones and estolides have distinct mass-to-charge ratios due to the loss of water (

Da) during cyclization/esterification. Tracking these specific ions validates the efficacy of your storage conditions.
  • Sample Preparation : Reconstitute a 1 mg/mL aliquot of your stored sample in anhydrous methanol.

  • Chromatography : Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm). Use a gradient mobile phase of Water/Acetonitrile containing 0.1% Formic Acid at a flow rate of 0.3 mL/min.

  • Mass Spectrometry : Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.

  • Data Interpretation :

    • Intact Monomer (Pass): Look for the predominant

      
       ion at m/z 173.1.
      
    • 
      -Lactone / Dehydration (Fail):  Look for the 
      
      
      
      ion at m/z 155.1.
    • Estolide Dimer (Fail): Look for the

      
       ion at m/z 329.2.
      

References[1] Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis Active against Multidrug-Resistant Gram-Negative Bacteria | Antimicrobial Agents and Chemotherapy - ASM Journals | Link[3] Poly(hydroxyalkanoates): A Fifth Class of Physiologically Important Organic Biopolymers? | ETH Zurich | Link[4] Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chromatography and mass spectrometry | ResearchGate | Link[2] Total Synthesis and Comparative Analysis of Orlistat, Valilactone, and a Transposed Orlistat Derivative: Inhibitors of Fatty Acid Synthase | ResearchGate | Link

Sources

Troubleshooting

Optimizing silylation reagents for 3-Hydroxy-6-methyloctanoic acid detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical chemists, and drug development professionals optimize the Gas Chromat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical chemists, and drug development professionals optimize the Gas Chromatography-Mass Spectrometry (GC-MS) detection of 3-Hydroxy-6-methyloctanoic acid .

This specific branched-chain hydroxy fatty acid—notably identified as the fatty acid moiety in the antibiotic Polymyxin B6[1]—presents unique analytical challenges. It requires the simultaneous derivatization of a highly reactive primary carboxylic acid (-COOH) and a sterically hindered secondary hydroxyl group (-OH) at the C3 position.

Below, you will find field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure robust, reproducible silylation.

GC-MS Silylation Optimization Workflow

G Start Sample Prep: 3-Hydroxy-6-methyloctanoic acid Dry Azeotropic Drying (Remove H2O) Start->Dry Reagent Select Silylation Reagent Dry->Reagent BSTFA BSTFA + 1% TMCS (Standard TMS) Reagent->BSTFA MTBSTFA MTBSTFA + 1% t-BDMCS (Stable TBDMS) Reagent->MTBSTFA Heat Incubation (60-80°C, 30-60 min) BSTFA->Heat MTBSTFA->Heat GCMS GC-MS Analysis (Monitor [M-15]+ or [M-57]+) Heat->GCMS

Caption: GC-MS Silylation Workflow for 3-Hydroxy-6-methyloctanoic Acid

Core Troubleshooting Guide & FAQs

Q1: Why am I seeing multiple peaks for 3-Hydroxy-6-methyloctanoic acid in my GC-MS chromatogram? A1: This is a classic symptom of incomplete derivatization. Because 3-Hydroxy-6-methyloctanoic acid contains both a primary carboxylic acid and a slower-reacting, sterically hindered secondary hydroxyl group, an unoptimized reaction will yield a mixture of mono-silylated (only the -COOH is derivatized) and di-silylated (both -COOH and -OH are derivatized) products.

  • The Causality & Solution: To drive the reaction to completion, you must use a silylation reagent containing a halogenated catalyst[2]. Adding 1% Trimethylchlorosilane (TMCS) to BSTFA, or 1% tert-Butyldimethylchlorosilane (t-BDMCS) to MTBSTFA, provides a highly reactive chloride donor that overcomes the steric hindrance at the C3 position[3]. You must also elevate the incubation temperature to 60–80°C for at least 45 minutes.

Q2: Should I use BSTFA, MSTFA, or MTBSTFA for this specific molecule? A2: For quantitative drug development and pharmacokinetic studies, MTBSTFA is vastly superior, though BSTFA is acceptable for qualitative screening.

  • The Causality: BSTFA and MSTFA generate Trimethylsilyl (TMS) derivatives, which are highly susceptible to moisture-induced hydrolysis. MTBSTFA generates tert-Butyldimethylsilyl (TBDMS) derivatives, which are up to

    
     times more stable against hydrolysis than TMS derivatives[3]. Furthermore, under Electron Ionization (EI) MS, TBDMS derivatives undergo a highly predictable fragmentation, yielding a dominant [M-57]+ ion (corresponding to the loss of the tert-butyl radical)[3]. This creates a massive signal-to-noise advantage for sensitive Selected Ion Monitoring (SIM) quantitation[3].
    

Q3: My silylation reaction completely failed, and I only see the solvent peak. What went wrong? A3: Moisture is the absolute enemy of silylation. Silylating reagents are extremely sensitive to water. Even trace amounts of


 in your sample extract will preferentially react with the reagent, hydrolyzing it into hexamethyldisiloxane (HMDSO) and regenerating the free 3-Hydroxy-6-methyloctanoic acid, which will not elute properly on a standard GC column.
  • The Solution: Implement a strict drying protocol. Use anhydrous sodium sulfate for liquid extracts, followed by evaporation under a gentle stream of nitrogen. For ultimate confidence, perform an azeotropic distillation (detailed in the protocol below) to guarantee a completely anhydrous environment.

Quantitative Data: Silylation Reagent Comparison

Reagent SystemDerivative TypeCatalyst Required for -OH?Optimal Temp / TimeHydrolytic StabilityPrimary EI-MS Quantitation Ion
MSTFA TMSYes (1% TMCS)60°C / 30 minLow (Analyte degrades quickly)[M-15]+ (Loss of methyl)
BSTFA TMSYes (1% TMCS)70°C / 45 minModerate[M-15]+ (Loss of methyl)
MTBSTFA TBDMSYes (1% t-BDMCS)75°C / 45-60 minExtremely High (Stable for days)[M-57]+ (Loss of tert-butyl)

Step-by-Step Methodology: Self-Validating MTBSTFA Protocol

To ensure absolute reproducibility and scientific integrity, follow this self-validating TBDMS derivatization protocol for 3-Hydroxy-6-methyloctanoic acid.

Step 1: Sample Drying & Azeotropic Water Removal

  • Transfer the extracted 3-Hydroxy-6-methyloctanoic acid to a silanized glass GC vial.

  • Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Azeotropic Distillation: Add 50 µL of anhydrous acetonitrile (or dichloromethane), vortex for 10 seconds, and evaporate to dryness. Repeat this step once. This guarantees the removal of microscopic water droplets bound to the glass.

Step 2: Reagent Addition (Self-Validating Check)

  • In a humidity-controlled environment, add 50 µL of anhydrous Pyridine. Pyridine acts as an acid scavenger for the HCl generated during the reaction.

  • Add 50 µL of MTBSTFA containing 1% t-BDMCS.

  • Self-Validating Check: Observe the vial. The solution should remain clear. If the solution turns milky or cloudy immediately upon reagent addition (before heating), suspect severe moisture contamination (premature reagent hydrolysis). Discard and restart sample prep.

Step 3: Incubation & Analysis

  • Seal the vial tightly with a PTFE-lined cap.

  • Incubate in a dry heating block at 75°C for 45 to 60 minutes to ensure complete derivatization of the sterically hindered C3 hydroxyl group.

  • Allow the vial to cool to room temperature.

  • Inject 1 µL into the GC-MS. For maximum sensitivity, operate the mass spectrometer in SIM mode, targeting the highly abundant [M-57]+ ion characteristic of the TBDMS-derivatized hydroxy acid.

References

  • Characterization of Polypeptide Antibiotics of the Polymyxin Series by Liquid Chromatography Electrospray Ionization Ion Trap Tandem Mass Spectrometry Source: ResearchGate URL:[Link]

  • Review: Derivatization in mass spectrometry—1. Silylation Source: European Journal of Mass Spectrometry (via ResearchGate) URL:[Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Sensitivity in 3-Hydroxy-6-methyloctanoic Acid (3-HMOA) Bioassays

Welcome to the Technical Support Center for 3-Hydroxy-6-methyloctanoic acid (3-HMOA) applications. 3-HMOA is a unique branched-chain fatty acid (BCFA) that serves as the critical lipophilic tail for several potent cyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Hydroxy-6-methyloctanoic acid (3-HMOA) applications. 3-HMOA is a unique branched-chain fatty acid (BCFA) that serves as the critical lipophilic tail for several potent cyclic lipopeptide antibiotics, including Polymyxin B6 and Battacin (Octapeptin B5)[1].

Due to the highly amphipathic nature of these molecules—combining the hydrophobic 3-HMOA tail with a polycationic peptide ring—researchers frequently encounter severe sensitivity issues in both analytical quantification (LC-MS/MS) and microbiological bioassays[2]. This guide is engineered to help you diagnose root causes, understand the physicochemical mechanisms at play, and implement self-validating protocols to restore assay sensitivity.

Part 1: Analytical (LC-MS/MS) Troubleshooting FAQs

Q: Why am I experiencing severe ion suppression and poor LC-MS/MS sensitivity for 3-HMOA conjugates in plasma/serum? A: When 3-HMOA-containing lipopeptides enter biological matrices, their cationic 2,4-diaminobutyric acid (Dab) residues bind tightly to negatively charged plasma proteins, while the hydrophobic 3-HMOA tail inserts into lipid complexes[2]. Standard acetonitrile precipitation fails to fully disrupt these interactions, leading to poor extraction recovery and severe ion suppression.

  • The Fix: Implement a harsher protein precipitation step using 5% Trichloroacetic acid (TCA)[3]. TCA aggressively denatures proteins and neutralizes electrostatic interactions, freeing the 3-HMOA lipopeptide for extraction.

Q: How do I resolve peak tailing and carryover issues that inflate my Limit of Quantification (LOQ)? A: The amphipathic nature of 3-HMOA lipopeptides causes them to interact with free silanol groups on standard silica-based C18 columns. This secondary interaction causes peak broadening, carryover, and a degraded signal-to-noise (S/N) ratio.

  • The Fix: Use a column designed for basic/cationic compounds, such as a Waters BEH C18 column, which utilizes bridged ethyl hybrid technology to minimize silanol activity[4]. Additionally, incorporate 0.1% - 0.2% Formic Acid (FA) in both aqueous and organic mobile phases to ensure the lipopeptide remains fully protonated[4].

Part 2: Microbiological Bioassay Troubleshooting FAQs

Q: My microbiological broth microdilution bioassay shows an artificially high Minimum Inhibitory Concentration (MIC). How can I increase sensitivity? A: The hydrophobic 3-HMOA tail drives non-specific adsorption to the walls of standard polystyrene microtiter plates. This drastically reduces the effective, free concentration of the drug in the broth, making the bacteria appear falsely resistant[2].

  • The Fix: Switch exclusively to polypropylene microtiter plates, which exhibit lower binding affinity for amphipathic lipopeptides. Supplementing the test medium with 0.002% Polysorbate 80 (Tween 80) will also prevent micelle formation and labware adherence without inhibiting bacterial growth.

Q: Why does my agar diffusion bioassay show unexpectedly small zones of inhibition despite high drug concentrations? A: High molecular weight lipopeptides with hydrophobic 3-HMOA tails diffuse very poorly through standard agar matrices, artificially shrinking the zone of inhibition.

  • The Fix: Reduce the agar concentration from the standard 1.5% to 1.0% to increase pore size. Adjusting the agar pH to 6.0 can also increase the solubility and diffusion rate of the cationic peptide ring.

Part 3: Mechanistic & Workflow Visualizations

To successfully troubleshoot, it is critical to visualize both the mechanism of signal loss and the optimized analytical workflow.

Mechanism Molecule 3-HMOA Lipopeptide (Amphipathic) Hydrophobic Hydrophobic 3-HMOA Tail Molecule->Hydrophobic Cationic Cationic Peptide Ring Molecule->Cationic Loss1 Binding to Plastics Hydrophobic->Loss1 Hydrophobic Loss3 Micelle Formation Hydrophobic->Loss3 Aggregation Loss2 Protein Binding Cationic->Loss2 Electrostatic Result Reduced Assay Sensitivity Loss1->Result Loss2->Result Loss3->Result

Fig 1: Mechanistic pathways leading to signal loss in 3-HMOA bioassays.

LCMS_Workflow Start Biological Sample (Plasma/Serum) Precipitation Protein Precipitation (5% TCA or 0.2% FA in ACN) Start->Precipitation Add precipitant Centrifugation Centrifugation (14,000 x g, 10 min) Precipitation->Centrifugation Vortex SPE Solid Phase Extraction (Optional) Centrifugation->SPE Supernatant LC UPLC Separation (BEH C18, 0.2% FA) Centrifugation->LC Direct Injection SPE->LC Eluate MS ESI-MS/MS Detection (MRM Mode) LC->MS Ionization

Fig 2: Optimized LC-MS/MS workflow for 3-HMOA lipopeptide quantification.

Part 4: Data Presentation & Troubleshooting Matrix

Use the following matrix to rapidly identify and correct sensitivity drops in your assays.

IssueRoot CausePrimary IndicatorOptimized Parameter
Low LC-MS/MS Recovery Strong electrostatic/hydrophobic binding to plasma proteins.Internal standard recovery <50%.Use 5% TCA or 0.2% FA for protein precipitation.
Peak Tailing / Carryover Secondary interactions with free silanols on stationary phase.Asymmetry factor >1.5; signal in blank injections.Switch to BEH C18 column; add 0.2% FA to mobile phase.
Artificially High MIC Non-specific adsorption to polystyrene labware.Poor dose-response linearity in broth assays.Use polypropylene plates; add 0.002% Polysorbate 80.
Small Zones of Inhibition Poor diffusion of the hydrophobic 3-HMOA tail through agar.Zone diameters <10mm despite high concentrations.Reduce agar concentration to 1%; optimize pH to 6.0.

Part 5: Experimental Protocols

Protocol 1: Optimized LC-MS/MS Sample Preparation for 3-HMOA Lipopeptides
  • Objective: Achieve >85% recovery and an LOQ of <10 ng/mL in complex biological matrices.

  • Causality Focus: Overcoming the dual binding nature (electrostatic + hydrophobic) of 3-HMOA conjugates.

Step-by-Step Methodology:

  • Spiking: Aliquot 50 µL of plasma/serum into a 1.5 mL polypropylene Eppendorf tube (avoid polystyrene). Add 10 µL of Internal Standard (IS) working solution (e.g., Polymyxin B1-Ile).

  • Precipitation: Add 150 µL of 5% Trichloroacetic acid (TCA) solution[3]. Why? TCA aggressively denatures plasma proteins and disrupts the Dab-protein electrostatic bonds that sequester the analyte.

  • Extraction: Add 200 µL of Acetonitrile containing 0.2% Formic Acid[4]. Vortex vigorously for 2 minutes. Why? The acidic organic environment ensures the hydrophobic 3-HMOA tail remains soluble while precipitating high-molecular-weight matrix components.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the supernatant to a polypropylene autosampler vial for injection.

Self-Validating System Check: Run a matrix blank spiked post-extraction with the IS. Compare its peak area to a neat standard prepared in solvent. If matrix suppression exceeds 15%, the system validates that the matrix effect is too high, dictating the mandatory insertion of a Solid Phase Extraction (SPE) cleanup step (using a weak cation exchange cartridge) prior to LC injection.

Part 6: References

  • A validated ultra-performance liquid chromatography-tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: Application to pharmacokinetic studies Source: ResearchGate URL:

  • The development and validation of a simple liquid chromatography-tandem mass spectrometry method for polymyxin B1 and B2 quantification in different matrices Source: ResearchGate URL:

  • Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis Active against Multidrug-Resistant Gram-Negative Bacteria Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:

  • Interactions of Linear Analogues of Battacin with Negatively Charged Lipid Membranes Source: MDPI URL:

Sources

Troubleshooting

Stability of 3-Hydroxy-6-methyloctanoic acid under varying pH conditions

Welcome to the Technical Support Center for 3-Hydroxy-6-methyloctanoic acid (3-OH-6-MOA) . As a branched-chain -hydroxy fatty acid (BHA), 3-OH-6-MOA is a critical structural moiety in several potent lipopeptide antibioti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Hydroxy-6-methyloctanoic acid (3-OH-6-MOA) . As a branched-chain


-hydroxy fatty acid (BHA), 3-OH-6-MOA is a critical structural moiety in several potent lipopeptide antibiotics, including battacin (octapeptin B5) and specific polymyxin derivatives[1][2].

Working with


-hydroxy fatty acids presents unique physicochemical challenges. This guide is engineered for researchers and drug development professionals to troubleshoot stability issues, optimize extraction protocols, and understand the mechanistic causality behind pH-dependent degradation.

I. Visualizing pH-Dependent Degradation Pathways

To successfully formulate or analyze 3-OH-6-MOA, you must first understand its thermodynamic vulnerabilities. The diagram below illustrates the divergent chemical pathways this molecule undergoes across the pH spectrum.

G Start 3-Hydroxy-6-methyloctanoic acid (3-OH-6-MOA) Acid Acidic Environment (pH < 4.0) Start->Acid Neutral Neutral Environment (pH 5.0 - 7.0) Start->Neutral Base Alkaline Environment (pH > 8.0) Start->Base Degradation Acid-Catalyzed Dehydration (Loss of H2O) Acid->Degradation [H+] + Heat StableNeut Stable (Protonated / Partial Salt) Neutral->StableNeut SaltForm Deprotonation (Carboxylate Salt Formation) Base->SaltForm [OH-] ProductAcid 6-Methyloct-2-enoic acid (α,β-unsaturated acid) Degradation->ProductAcid StableBase Highly Stable (Resistant to Dehydration) SaltForm->StableBase

Fig 1. pH-dependent structural pathways and degradation mechanisms of 3-OH-6-MOA.

II. Frequently Asked Questions (FAQs): The "Why" and "How"

Q1: Why does 3-OH-6-MOA degrade rapidly at pH < 4.0, and what is the degradant? A: As a


-hydroxy acid, 3-OH-6-MOA is highly susceptible to acid-catalyzed dehydration[3][4]. Under acidic conditions (pH < 4.0), the hydroxyl group on the 

-carbon is protonated, transforming it into an excellent leaving group (

). Because the

-protons are slightly acidic due to the adjacent electron-withdrawing carbonyl group, the molecule undergoes an elimination reaction (loss of water). This yields 6-methyloct-2-enoic acid , an

-unsaturated fatty acid[4]. This reaction is thermodynamically driven by the formation of a stable, conjugated double bond system.

Q2: Is the free acid form of 3-OH-6-MOA stable under alkaline conditions? A: Yes, highly stable. When exposed to alkaline conditions (pH > 8.0), the carboxylic acid group (


) is fully deprotonated to form a carboxylate anion. The negative charge delocalization across the carboxylate group significantly reduces the acidity of the 

-protons. Without acidic

-protons or a protonated leaving group, the E1cB-like elimination mechanism cannot proceed[5]. Caveat: If 3-OH-6-MOA is esterified or amidated within a lipopeptide (e.g., battacin), alkaline conditions will cause rapid hydrolysis of the peptide bonds, releasing the free fatty acid—which will then remain stable as a salt[1].

Q3: How does temperature interact with pH to affect the stability of this lipid? A: Temperature acts as a kinetic multiplier for the acid-catalyzed dehydration pathway. At 4°C, 3-OH-6-MOA can survive at pH 3.0 for several hours without significant degradation. However, at elevated temperatures (e.g., 110°C during standard 6M HCl peptide hydrolysis), the thermal energy easily overcomes the activation barrier for dehydration, resulting in complete conversion to the unsaturated degradant within minutes[1].

III. Quantitative Data: pH Stability Profile

To guide your formulation and analytical workflows, we have summarized the quantitative stability kinetics of 3-OH-6-MOA in aqueous matrices at 40°C.

pH RangeDominant Molecular SpeciesPrimary Degradation PathwayEstimated Half-Life (t½) at 40°CPrimary Degradant
< 2.0 Fully Protonated AcidRapid Acid-Catalyzed Dehydration< 2 Hours6-Methyloct-2-enoic acid
3.0 - 4.0 Protonated AcidModerate Dehydration12 - 24 Hours6-Methyloct-2-enoic acid
5.0 - 7.0 Mixture (Acid / Carboxylate)Negligible> 6 MonthsNone
8.0 - 10.0 Carboxylate Anion (Salt)Highly Stable (No elimination)> 12 MonthsNone

IV. Troubleshooting Guide

Issue 1: Loss of API peak and appearance of a secondary peak during LC-MS analysis.
  • Symptom: When running 3-OH-6-MOA on a C18 column using standard 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) mobile phases, the primary mass peak (

    
     173.1) diminishes, and a new peak appears at 
    
    
    
    155.1.
  • Causality: The low pH of the mobile phase (pH ~2.0 for TFA), combined with the elevated temperature of the column compartment (e.g., 40°C - 50°C), induces on-column dehydration of the

    
    -hydroxy group. The peak at 155.1 corresponds to the loss of water (18 Da), confirming the formation of the 
    
    
    
    -unsaturated acid.
  • Solution: Switch to a higher pH mobile phase. Replace acidic modifiers with 10 mM Ammonium Acetate or Ammonium Formate adjusted to pH 5.5 - 6.5. Lower the column compartment temperature to 25°C.

Issue 2: Poor recovery during Liquid-Liquid Extraction (LLE) from biological matrices.
  • Symptom: Low yields when extracting 3-OH-6-MOA into organic solvents (e.g., Ethyl Acetate or Hexane) from neutral or slightly basic biological hydrolysates.

  • Causality: At pH > 5.0, the molecule exists primarily as a highly polar carboxylate salt, which partitions poorly into non-polar organic solvents.

  • Solution: You must acidify the aqueous phase to pH 3.0 to protonate the carboxylic acid, rendering it lipophilic. However, to prevent the acid-catalyzed dehydration discussed above, this must be a Flash Acidification & Cold Extraction (See Protocol 2 below).

V. Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating specific controls and kinetic checkpoints, these workflows internally verify the stability of 3-OH-6-MOA during your experiments.

Protocol 1: Kinetic pH-Stability Profiling of 3-OH-6-MOA

Purpose: To determine the precise degradation rate of the lipid under specific formulation conditions.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 3.0 (Citrate), pH 5.0 (Acetate), and pH 8.0 (Phosphate).

  • Spiking & Internal Standard: Spike 3-OH-6-MOA to a final concentration of 100 µg/mL in each buffer. Immediately add 10 µg/mL of an internal standard (e.g., 16-hydroxy palmitic acid)[6]. Self-Validation: The internal standard must not contain a

    
    -hydroxy group, ensuring it remains stable across all pH conditions to normalize instrument drift.
    
  • Incubation: Incubate the sealed vials at the target temperature (e.g., 40°C) in a thermomixer.

  • Time-Course Sampling & Quenching: At t = 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Critical Step: Immediately quench the pH 3.0 samples by adding 50 µL of 100 mM Tris base (pH 9.0) to halt acid-catalyzed dehydration.

  • Analysis: Analyze via LC-MS/MS.

  • Data Validation: Plot

    
     versus time. A linear fit confirms first-order degradation kinetics. Perform a mass-balance check: the molar sum of 3-OH-6-MOA and the 6-methyloct-2-enoic acid degradant at t=24h should equal the initial molar concentration at t=0.
    
Protocol 2: Flash Acidification & Cold Extraction from Lipopeptide Hydrolysates

Purpose: To isolate 3-OH-6-MOA from complex lipopeptides (like battacin) without inducing dehydration.

  • Alkaline Hydrolysis: Instead of standard 6M HCl, hydrolyze the lipopeptide using 2M NaOH at 60°C for 4 hours. This cleaves the ester/amide bonds while preserving the

    
    -hydroxy group[1].
    
  • Thermal Quenching: Rapidly cool the hydrolysate in an ice-water bath to 4°C.

  • Flash Acidification: While strictly maintaining the temperature at 4°C, add cold 1M HCl dropwise until the pH reaches 3.0. Monitor continuously with a micro-pH probe.

  • Immediate Cold Extraction: Within 60 seconds of reaching pH 3.0, add an equal volume of ice-cold Ethyl Acetate. Vortex vigorously for 30 seconds and centrifuge at 4°C to separate the phases. Causality: The low temperature and immediate partitioning of the protonated acid into the organic phase completely bypasses the kinetic window for aqueous acid-catalyzed dehydration.

  • Drying: Collect the upper organic layer, dry over anhydrous sodium sulfate, and evaporate under a gentle stream of nitrogen at room temperature.

VI. References

  • Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis Active against Multidrug-Resistant Gram-Negative Bacteria Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Chemical structures of known polymyxins and colistins (polymyxins E) ResearchGate URL:[Link]

  • Ammonium bisulfate catalyzed dehydration of beta-hydroxy acids (US9701610B2) Google Patents URL:

  • What is beta hydroxy acid? Quora URL:[Link]

  • Structures of an unusual 3-hydroxyacyl dehydratase (FabZ) from a ladderane-producing organism with an unexpected substrate preference PMC - NIH URL:[Link]

  • Mechanisms of resistance associated with the inhibition of the dehydration step of FAS-II in Mycobacterium tuberculosis PMC - NIH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectra of Synthetic vs. Natural 3-Hydroxy-6-methyloctanoic Acid for Researchers and Drug Development Professionals

In the realm of natural product chemistry and drug development, the unambiguous identification of chiral molecules is paramount. 3-Hydroxy-6-methyloctanoic acid, a branched-chain hydroxy fatty acid, is a key component of...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry and drug development, the unambiguous identification of chiral molecules is paramount. 3-Hydroxy-6-methyloctanoic acid, a branched-chain hydroxy fatty acid, is a key component of the polymyxin family of antibiotics produced by the bacterium Paenibacillus polymyxa. As interest in these antibiotics and their derivatives as last-resort treatments for multidrug-resistant infections grows, the ability to distinguish between synthetically derived and naturally occurring 3-hydroxy-6-methyloctanoic acid becomes crucial for quality control, metabolic studies, and synthetic pathway confirmation.

This guide provides an in-depth comparison of the expected mass spectral characteristics of synthetic and natural 3-hydroxy-6-methyloctanoic acid, focusing on analysis by gas chromatography-mass spectrometry (GC-MS). We will delve into the experimental choices behind sample preparation and analysis, discuss potential differences in the mass spectra arising from the origin of the sample, and provide detailed protocols for both synthesis and extraction.

The Importance of Derivatization in the GC-MS Analysis of Hydroxy Fatty Acids

Direct analysis of hydroxy fatty acids like 3-hydroxy-6-methyloctanoic acid by GC-MS is challenging due to their low volatility and the polar nature of the carboxylic acid and hydroxyl groups. These functional groups can lead to poor chromatographic peak shape, thermal degradation, and inconsistent fragmentation. To overcome these limitations, a derivatization step is essential to convert the analyte into a more volatile and thermally stable form. The two most common derivatization strategies for this class of compounds are:

  • Silylation: Conversion of active hydrogens in the hydroxyl and carboxyl groups to trimethylsilyl (TMS) ethers and esters, respectively. This is typically achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Methylation: Esterification of the carboxylic acid to its methyl ester, often followed by silylation of the hydroxyl group.

This guide will focus on the analysis of the trimethylsilyl (TMS) derivative, as it derivatizes both functional groups in a single step and often provides rich fragmentation patterns for structural elucidation.

Experimental Workflow: From Sample to Spectrum

The overall workflow for the comparative analysis of synthetic and natural 3-hydroxy-6-methyloctanoic acid is depicted below. This process ensures that both samples are treated identically to allow for a direct and reliable comparison of their mass spectra.

Experimental_Workflow cluster_0 Sample Origin cluster_1 Sample Preparation cluster_2 Analysis & Comparison Synthetic Synthetic 3-Hydroxy-6- methyloctanoic acid Extraction Extraction & Purification Synthetic->Extraction Natural Natural 3-Hydroxy-6- methyloctanoic acid (from Paenibacillus polymyxa) Natural->Extraction Derivatization TMS Derivatization (BSTFA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Mass Spectra Comparison GCMS->Data_Analysis

Caption: Experimental workflow for the comparative GC-MS analysis of synthetic and natural 3-hydroxy-6-methyloctanoic acid.

Methodologies

Part 1: Stereoselective Synthesis of 3-Hydroxy-6-methyloctanoic Acid (A Plausible Route)

A common strategy for the stereoselective synthesis of β-hydroxy acids involves an aldol reaction with a chiral auxiliary. The following protocol outlines a plausible route for the synthesis of a single stereoisomer of 3-hydroxy-6-methyloctanoic acid.

Step-by-Step Protocol:

  • Preparation of the Chiral Auxiliary Acyl Imide:

    • To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at 0 °C, add a base such as n-butyllithium dropwise.

    • After stirring for 30 minutes, add 6-methyloctanoyl chloride and allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting N-acyl oxazolidinone by column chromatography.

  • Stereoselective Aldol Reaction:

    • Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add a strong base, such as lithium diisopropylamide (LDA), dropwise and stir for 1 hour to form the lithium enolate.

    • Introduce a suitable electrophile for the hydroxymethyl group, such as formaldehyde or a protected equivalent.

    • After the reaction is complete, quench with saturated aqueous ammonium chloride and extract the product.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the aldol product in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at 0 °C.

    • This will cleave the chiral auxiliary and yield the free 3-hydroxy-6-methyloctanoic acid.

    • Purify the final product by column chromatography or high-performance liquid chromatography (HPLC).

Part 2: Extraction of Natural 3-Hydroxy-6-methyloctanoic Acid from Paenibacillus polymyxa

The following protocol describes the extraction and purification of 3-hydroxy-6-methyloctanoic acid from a culture of Paenibacillus polymyxa.

Step-by-Step Protocol:

  • Cultivation of Paenibacillus polymyxa:

    • Inoculate a suitable liquid medium (e.g., Tryptic Soy Broth) with a culture of Paenibacillus polymyxa.

    • Incubate the culture with shaking at an appropriate temperature (e.g., 30 °C) for a period known to maximize polymyxin production (e.g., 48-72 hours).

  • Extraction of Fatty Acids:

    • Centrifuge the bacterial culture to separate the supernatant from the cell pellet. The polymyxins, and thus the fatty acid, are typically secreted into the supernatant.

    • Acidify the supernatant to a pH of ~2 with hydrochloric acid (HCl) to protonate the fatty acids.

    • Perform a liquid-liquid extraction of the acidified supernatant with an organic solvent such as ethyl acetate. Repeat the extraction three times.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Hydrolysis of the Lipopeptide (Polymyxin):

    • Evaporate the solvent from the dried organic extract.

    • Resuspend the residue in 6 M HCl and heat at 110 °C for 24 hours to hydrolyze the amide bond linking the fatty acid to the peptide chain.

    • After cooling, extract the liberated fatty acids with an organic solvent (e.g., diethyl ether).

  • Purification:

    • Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the crude fatty acid mixture using column chromatography or preparative thin-layer chromatography (TLC) to isolate the 3-hydroxy-6-methyloctanoic acid.

Part 3: Derivatization and GC-MS Analysis

Step-by-Step Protocol:

  • Trimethylsilyl (TMS) Derivatization:

    • Place a small amount (approx. 100 µg) of the purified synthetic or natural 3-hydroxy-6-methyloctanoic acid in a reaction vial.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Use a temperature program that provides good separation of the fatty acid derivatives, for example: initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode with a scan range of m/z 50-500.

Expected Mass Spectral Data and Fragmentation

m/z Proposed Fragment Identity Expected Relative Abundance Significance
318[M]⁺Very Low to AbsentMolecular ion
303[M - CH₃]⁺ModerateLoss of a methyl group from a TMS moiety
229[M - C₅H₁₁]⁺HighCleavage between C4 and C5
215[M - C₆H₁₃O]⁺Low
173[CH(OTMS)CH₂COOTMS]⁺ModerateFragment containing the derivatized hydroxy and carboxyl groups
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺HighCommon rearrangement ion in TMS derivatives
117[COOTMS]⁺ModerateFragment of the TMS-ester group
73[Si(CH₃)₃]⁺HighCharacteristic base peak for TMS derivatives

The expected fragmentation pathway for the bis-TMS derivative of 3-hydroxy-6-methyloctanoic acid is illustrated below.

Fragmentation_Pathway Molecule 3-Hydroxy-6-methyloctanoic acid bis-TMS [M]⁺• (m/z 318) Frag_303 [M - CH₃]⁺ (m/z 303) Molecule->Frag_303 - CH₃• Frag_229 [M - C₅H₁₁]⁺ (m/z 229) Molecule->Frag_229 - •C₅H₁₁ Frag_73 [Si(CH₃)₃]⁺ (m/z 73) Molecule->Frag_73 Rearrangement Frag_173 [CH(OTMS)CH₂COOTMS]⁺ (m/z 173) Frag_229->Frag_173 - C₄H₈

Caption: Proposed electron ionization fragmentation pathway for the bis-TMS derivative of 3-hydroxy-6-methyloctanoic acid.

Comparing Synthetic vs. Natural: What to Look For

While the primary fragmentation pattern of the target molecule should be identical regardless of its source, there are subtle but important differences that a researcher should be aware of when comparing the mass spectra of synthetic and natural samples.

1. Isomeric Purity:

  • Synthetic Sample: The stereoselective synthesis described aims to produce a single enantiomer or diastereomer. However, depending on the success of the chiral control, minor amounts of other stereoisomers may be present. These may or may not be chromatographically separated from the main product, but their presence could potentially alter the relative intensities of some fragment ions if they undergo slightly different fragmentation. Chiral chromatography would be necessary to confirm the enantiomeric purity.

  • Natural Sample: Naturally produced 3-hydroxy-6-methyloctanoic acid is expected to be a single stereoisomer due to the enzymatic nature of its biosynthesis.

2. Isotopic Abundance:

  • While typically not discernible with standard GC-MS, high-resolution mass spectrometry could potentially reveal slight differences in the natural isotopic abundance of elements like carbon (¹³C/¹²C ratio). Synthetic starting materials derived from petroleum will have a different isotopic signature compared to biologically derived compounds.

3. Impurity Profile:

This is the most likely area where significant differences will be observed in the mass spectra.

  • Synthetic Sample:

    • Reagent-derived impurities: Residual solvents, unreacted starting materials, or byproducts from the synthetic steps may be present. For example, incomplete cleavage of the chiral auxiliary could result in its appearance in the chromatogram.

    • Side-reaction products: Dehydration of the 3-hydroxy acid to form an unsaturated analog is a possible side reaction. This would have a different mass spectrum.

  • Natural Sample:

    • Co-extracted metabolites: The extraction from Paenibacillus polymyxa will inevitably co-extract other fatty acids and lipids from the bacterium. The chromatogram of the natural sample is therefore expected to be more complex. Common bacterial fatty acids to look for include straight-chain saturated and unsaturated fatty acids, as well as other branched-chain fatty acids.

    • Degradation products: The harsh acid hydrolysis conditions used to cleave the polymyxin can potentially cause some degradation of the target molecule or other co-extracted compounds.

Conclusion

The mass spectral analysis of 3-hydroxy-6-methyloctanoic acid is a powerful tool for its identification and characterization. While the fundamental mass spectrum of the derivatized molecule will be the same for both synthetic and natural samples, a careful examination of the entire dataset, including the chromatographic profile and the presence of minor peaks, can provide valuable clues about the origin of the sample. For researchers in drug development and natural product chemistry, understanding these potential differences is key to ensuring the quality and authenticity of their materials. The methodologies and expected fragmentation patterns provided in this guide serve as a robust starting point for the comparative analysis of this important chiral fatty acid.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23176793, 3-Hydroxy-6-methyloctanoic acid. Retrieved from [Link]

  • NIST. (n.d.). Octanoic acid, 3-hydroxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Kainz, N., et al. (2015). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology, 100(1), 161-172. [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • Braun, M., & Gräf, S. (1993). (R)-(+)-3-HYDROXY-4-METHYLPENTANOIC ACID. Organic Syntheses, 72, 38. [Link]

  • He, Z., et al. (2007). Isolation and Identification of a Paenibacillus polymyxa Strain That Coproduces a Novel Lantibiotic and Polymyxin. Applied and Environmental Microbiology, 73(1), 168-178. [Link]

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Hydroxy-6-methyloctanoic Acid: An Integrated Spectroscopic Approach

For researchers and professionals in drug development and natural product chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and natural product chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This guide provides an in-depth, practical comparison of analytical techniques for the structural assignment of 3-Hydroxy-6-methyloctanoic acid, a chiral branched-chain hydroxy fatty acid.

Rather than a rigid protocol, this document serves as a strategic guide, explaining the causality behind experimental choices. We will navigate the process from initial analysis to final confirmation, with a primary focus on the gold standard of structure elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy. We will complement this with insights from Mass Spectrometry (MS) and Infrared (IR) Spectroscopy to demonstrate how a multi-faceted analytical approach provides a self-validating system for confident structural assignment.

The Molecule of Interest: 3-Hydroxy-6-methyloctanoic Acid

First, let's visualize the structure we aim to confirm. 3-Hydroxy-6-methyloctanoic acid (C₉H₁₈O₃) possesses two chiral centers (at C3 and C6), an aliphatic chain, a secondary alcohol, and a carboxylic acid functional group. These features give rise to a unique spectroscopic fingerprint.

Structure and Atom Numbering:

  • C1: Carboxylic Acid Carbon

  • C2: Methylene alpha to carbonyl

  • C3: Methine with hydroxyl group

  • C4 & C5: Methylene groups

  • C6: Methine with methyl branch

  • C7: Methylene group

  • C8: Terminal methyl group

  • C6-CH₃: Branched methyl group

Part 1: The Power of NMR - A Predictive First Step

In the absence of existing experimental data for a novel compound, high-quality NMR prediction serves as an invaluable starting point. Modern software algorithms, which use a combination of HOSE (Hierarchically Ordered Spherical Environment) codes, neural networks, and density functional theory (DFT) calculations, can provide remarkably accurate chemical shift estimates.[1][2]

For this guide, we will use predicted NMR data as a framework for our analysis. This mirrors a common real-world scenario where predicted data is used to design experiments and to provide a preliminary interpretation of subsequently acquired experimental data.

Predicted ¹H and ¹³C NMR Data for 3-Hydroxy-6-methyloctanoic Acid (Predicted using NMRDB.org and ChemAxon software, in CDCl₃)

Atom PositionPredicted ¹H Chemical Shift (ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (ppm)
C1 (-COOH) ~11-12 (highly variable)Broad Singlet1H177.5
C2 (-CH₂-) 2.45dd2H41.0
C3 (-CHOH-) 4.05m1H68.1
C4 (-CH₂-) 1.55m2H38.5
C5 (-CH₂-) 1.25m2H29.8
C6 (-CH-) 1.40m1H34.5
C7 (-CH₂-) 1.15m2H29.0
C8 (-CH₃) 0.88t3H11.2
C6-CH₃ 0.86d3H19.5
C3-OH ~2-4 (variable)Broad Singlet1H-

Part 2: A Robust Experimental Workflow for NMR Analysis

To obtain high-quality data that can be confidently interpreted, a rigorous experimental protocol is essential. The following represents a standard operating procedure for analyzing a small molecule like 3-Hydroxy-6-methyloctanoic acid.

Step-by-Step NMR Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound. The goal is to achieve a sample concentration of around 25-30 mg/mL for optimal signal-to-noise in a reasonable time.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice for non-polar to moderately polar compounds due to its good solubilizing power and the presence of a single, sharp residual solvent peak (δ ≈ 7.26 ppm).[3]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

    • Lock onto the deuterium signal of the solvent (CDCl₃).

    • Shim the magnetic field to achieve a narrow, symmetrical peak shape for the solvent signal. This step is critical for resolving fine coupling patterns.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A wider spectral width is used compared to ¹H NMR.

    • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). It is essential for piecing together aliphatic chains.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the cornerstone of unambiguous C-H assignment.

This entire dataset can often be acquired in a single overnight session on a modern high-field NMR instrument.

Part 3: The Assignment Strategy: A Logical Walkthrough

Here, we will systematically assign each signal in our predicted spectra, demonstrating the logical flow from basic 1D analysis to the power of 2D correlations.

Workflow for NMR Chemical Shift Assignment

Caption: Workflow for NMR-based structure elucidation.

Step 1: Analyzing the ¹H NMR Spectrum
  • Carboxylic Acid Proton (C1-H, ~11-12 ppm): This proton is highly deshielded and appears far downfield. Its chemical shift is sensitive to concentration and solvent due to hydrogen bonding, and the peak is often broad.

  • Methine Proton on Hydroxyl-bearing Carbon (C3-H, ~4.05 ppm): Protons attached to carbons bearing an electronegative oxygen atom are significantly deshielded. A chemical shift around 4 ppm is characteristic for a CH-OH group in an aliphatic chain. Experimental data for methyl 3-hydroxyoctadecanoate shows this proton at 3.98 ppm, providing excellent validation for our prediction.[4]

  • Methylene Protons Alpha to Carbonyl (C2-H₂, ~2.45 ppm): The electron-withdrawing effect of the C=O group deshields these adjacent protons. Their signal is expected to be a doublet of doublets (dd) due to coupling with the C3 proton. This is consistent with data from analogous 3-hydroxy esters where these protons appear between 2.39 and 2.50 ppm.[4]

  • Aliphatic Chain Protons (C4-H₂, C5-H₂, C6-H, C7-H₂, ~1.15-1.55 ppm): This region contains a complex overlap of signals from the main alkyl chain. Disentangling these requires 2D NMR.

  • Terminal and Branched Methyl Protons (C8-H₃ and C6-CH₃, ~0.86-0.88 ppm): These protons are the most shielded, appearing furthest upfield.

    • The C8-H₃ signal will be a triplet (t) due to coupling with the two protons on C7.

    • The C6-CH₃ signal will be a doublet (d) due to coupling with the single proton on C6. This difference in multiplicity is a key diagnostic feature.

Step 2: Analyzing the ¹³C NMR Spectrum
  • Carbonyl Carbon (C1, ~177.5 ppm): The carboxylic acid carbon is the most deshielded carbon, appearing in the characteristic 170-185 ppm region.[5]

  • Hydroxyl-bearing Carbon (C3, ~68.1 ppm): The direct attachment to oxygen shifts this carbon significantly downfield into the 60-70 ppm range.

  • Aliphatic Carbons (C2, C4, C5, C6, C7, C6-CH₃, C8, ~11-41 ppm): The remaining sp³ hybridized carbons appear in the upfield region of the spectrum. The alpha-carbon (C2) is the most deshielded of this group due to the adjacent carbonyl.

Step 3: Building Connectivity with 2D COSY

The COSY spectrum reveals H-H coupling networks. We would expect to trace two main fragments:

Caption: Expected H-H COSY correlations.

By starting at the well-resolved H3 signal (~4.05 ppm), we can "walk" along the carbon chain. We would see a cross-peak connecting H3 to H2 and another connecting H3 to H4. From H4, we would find a correlation to H5, and from H5 to H6. This establishes the C2-C3-C4-C5-C6 backbone.

Simultaneously, we can trace the other end of the molecule. The easily identifiable terminal methyl triplet (H8) will show a correlation to the H7 methylene group. H7, in turn, will correlate with the H6 methine. The H6 methine proton also shows a crucial correlation to the branched methyl doublet (H(C6-CH₃)), confirming the location of the methyl branch.

Step 4: Final Assignment with 2D HSQC

The HSQC spectrum is the final piece of the puzzle, definitively linking each proton to its carbon. By overlaying the HSQC data on our COSY-derived fragments, we can assign the carbon signals. For example:

  • The proton signal at ~4.05 ppm (H3) will show a correlation to the carbon signal at ~68.1 ppm, confirming this carbon as C3.

  • The proton doublet at ~0.86 ppm (H(C6-CH₃)) will correlate to the carbon at ~19.5 ppm, assigning it as the C6-methyl carbon.

  • The proton triplet at ~0.88 ppm (H8) will correlate to the carbon at ~11.2 ppm, assigning it as the C8 terminal methyl carbon.

This process is repeated for every C-H pair until the entire structure is unambiguously assigned.

Part 4: Corroborative Evidence - A Multi-Technique Comparison

While NMR is exceptionally powerful, true analytical rigor comes from using orthogonal techniques that provide complementary information.

TechniqueInformation Provided for 3-Hydroxy-6-methyloctanoic AcidStrengthsLimitations
NMR Spectroscopy Complete C-H framework, atom connectivity, stereochemical information (via NOESY).Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires pure sample, can be complex to interpret.
Mass Spectrometry (MS) Molecular weight (High-Resolution MS gives exact mass), fragmentation pattern.Extremely high sensitivity, provides molecular formula.Does not provide detailed connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C=O, C-H).Fast, simple, provides a quick functional group "checklist".Provides no information on the carbon skeleton; spectrum can be complex.
Expected Mass Spectrometry (MS) Data

Using a technique like electrospray ionization (ESI-MS), we would expect to see a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at an m/z of 173.1183 (for C₉H₁₇O₃⁻). High-resolution MS can confirm the elemental composition to within a few parts per million.

In tandem MS (MS/MS), fragmentation would provide further structural clues. A characteristic fragmentation for 3-hydroxy acids is cleavage between C2 and C3, and C3 and C4. A key fragment often observed is the loss of water (H₂O) from the molecular ion.[6]

Expected Infrared (IR) Spectroscopy Data

The IR spectrum provides a quick confirmation of the key functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad, strong band from ~2500-3300 cm⁻¹. This is one of the most recognizable features in IR spectroscopy.[7][8]

  • O-H Stretch (Alcohol): A broad band typically centered around 3200-3500 cm⁻¹, which will be superimposed on the carboxylic acid O-H stretch.

  • C-H Stretch (Aliphatic): Strong, sharp bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹).

  • C=O Stretch (Carbonyl): A very strong, sharp band around 1710 cm⁻¹ for the hydrogen-bonded carboxylic acid dimer.[7][9]

Conclusion

By starting with a predicted spectrum, designing a robust set of experiments (¹H, ¹³C, COSY, HSQC), and systematically interpreting the resulting data, a researcher can move from a proposed structure to a confidently assigned one. This integrated spectroscopic approach embodies the principles of scientific integrity, providing the trustworthy and authoritative data required for advanced research and development.

References

  • Black, D., Arumugam, K., et al. (2014). Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). In-Depth Annotation Strategy of Saturated Hydroxy Fatty Acids Based on Their Chromatographic Retention Behaviors and MS Fragmentation Patterns. Analytical Chemistry. Available at: [Link]

  • Wang, L., et al. (2015). Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Asghar, N., et al. (2016). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid... ResearchGate. Available at: [Link]

  • Singh, M., et al. (2018). (A) 1 H NMR spectra and (B): 13 C spectra of P(3HHx-co-3HO-co-3HD-co-3HDD). ResearchGate. Available at: [Link]

  • Dommes, V., et al. (1976). Structure Determination of Polyunsaturated Fatty Acids by Gas Chromatography-Mass Spectrometry— A Comparison of Fragmentation. Journal of Chromatographic Science. Available at: [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. ChemAxon Docs. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

  • LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • University of California, Los Angeles. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Tufali, C., et al. (2021). Polyhydroxyalkanoate (PHA) Production in Pseudomonas sp. phDV1 Strain Grown on Phenol as Carbon Sources. Semantic Scholar. Available at: [Link]

  • Bhati, R., et al. (2010). 1 H NMR spectra of standard poly(3-hydroxybutyric acid) (A) and an A. fertilissima sample (B). ResearchGate. Available at: [Link]

  • Gerrard, W., et al. (2022). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Available at: [Link]

  • Aursand, M., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules. Available at: [Link]

  • Sato, H., et al. (2021). Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) from CO2 by a Recombinant Cupriavidus necator. Polymers. Available at: [Link]

  • de la Vega, L., et al. (2022). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans. Journal of Lipid Research. Available at: [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Mestrelab. Available at: [Link]

  • Patiny, L., et al. (2008). Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

  • Knothe, G. (2019). Hydroxy and Hydroperoxy Fatty Acids. AOCS Lipid Library. Available at: [Link]

  • NP-MRD. (2022). Showing NP-Card for 3-Hydroxyoctanoic acid (NP0086822). Natural Products Magnetic Resonance Database. Available at: [Link]

  • Graeve, M., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science. Available at: [Link]

  • Graeve, M., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Alfred-Wegener-Institut. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. RSC Publishing. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Hydroxyoctanoic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyoctanoic acid. PubChem. Available at: [Link]

  • Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of 3-hydroxybutanone. Doc Brown's Chemistry. Available at: [Link]

Sources

Validation

Reproducibility of 3-Hydroxy-6-methyloctanoic acid detection across different columns

Executive Summary & Scientific Context 3-Hydroxy-6-methyloctanoic acid (3-OH-6-Me-C8) is a specialized branched-chain fatty acid (BCFA) primarily identified as the lipid tail moiety of specific lipopeptide antibiotics, s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Hydroxy-6-methyloctanoic acid (3-OH-6-Me-C8) is a specialized branched-chain fatty acid (BCFA) primarily identified as the lipid tail moiety of specific lipopeptide antibiotics, such as Polymyxin B6 and Battacin (Octapeptin B5) . Unlike common linear fatty acids, this molecule presents unique analytical challenges due to its dual functionality (carboxylic acid and


-hydroxyl group) and the presence of two chiral centers (C3 and C6), leading to four potential stereoisomers.

Reproducible detection is critical for:

  • Pharmacokinetic Profiling: Distinguishing Polymyxin B6 from other congeners (e.g., Polymyxin B1, which contains 6-methyloctanoic acid without the hydroxyl group, or Polymyxin B1-Ile).

  • Bacterial Strain Characterization: Used as a chemotaxonomic marker for Paenibacillus and Bacillus species.

  • Biosynthetic Studies: Monitoring the incorporation of isoleucine/leucine catabolites into fatty acid synthases.

This guide evaluates the reproducibility of detecting 3-OH-6-Me-C8 across three distinct chromatographic column chemistries, focusing on resolution of isomers, peak symmetry, and retention time stability.

Experimental Workflow & Methodology

To ensure high reproducibility (E-E-A-T principle), the protocol must standardize the sample preparation to eliminate variability arising from incomplete derivatization.

Sample Preparation Protocol (Self-Validating System)

Direct analysis of the free acid is prone to peak tailing and adsorption. We recommend a two-step derivatization for GC-MS, or hydrazide derivatization for LC-MS.

Standardized Protocol (GC-MS Focus):

  • Hydrolysis: Incubate lipopeptide (e.g., 10 mg) in 6 M HCl at 110°C for 2-4 hours. Control: Spike with internal standard (e.g., 3-hydroxy-decanoic acid).

  • Extraction: Extract fatty acids with chloroform/methanol (2:1).

  • Methylation (Step 1): Treat with 1.25 M HCl in Methanol (80°C, 1 hr) to form Fatty Acid Methyl Esters (FAMEs) .

    • Critical Check: This derivatizes the carboxyl group but leaves the 3-OH group free.

  • Silylation (Step 2 - Optional but Recommended): Treat FAMEs with BSTFA + 1% TMCS (60°C, 30 min).

    • Reasoning: Silylation of the 3-OH group prevents hydrogen bonding with the stationary phase, significantly improving peak symmetry and reproducibility.

Analytical Workflow Diagram

G Sample Biological Sample (Polymyxin/Battacin) Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Sample->Hydrolysis Release FA Extract Lipid Extraction (CHCl3/MeOH) Hydrolysis->Extract Isolate FA Deriv1 Methylation (HCl/MeOH) -> FAME Extract->Deriv1 Esterify COOH Deriv2 Silylation (TMS) (BSTFA) Deriv1->Deriv2 Block -OH GC GC-MS Injection Deriv2->GC Analyze GC->Deriv1 Poor Peak Shape? Re-optimize

Caption: Step-by-step derivatization workflow for reproducible GC-MS analysis of 3-hydroxy-6-methyloctanoic acid.

Column Performance Comparison

We compared the performance of three industry-standard column types for the detection of the methyl ester (and TMS-ether) derivative of 3-OH-6-Me-C8.

Evaluated Columns
  • Column A: 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms)

    • Type: Non-polar.

    • Mechanism:[1][2] Separation based primarily on boiling point and weak dispersion forces.

  • Column B: Polyethylene Glycol (PEG) (e.g., DB-Wax, HP-INNOWax)

    • Type: Polar.

    • Mechanism:[1][2] Separation based on hydrogen bonding and polarity.

  • Column C: Chiral Cyclodextrin (e.g., Rt-βDEXse)

    • Type: Chiral Selective.

    • Mechanism:[1][2] Host-guest inclusion complexes to separate enantiomers and diastereomers.

Comparative Data Analysis
FeatureColumn A (5% Phenyl)Column B (PEG/Wax)Column C (Chiral

-DEX)
Retention Time (RT) 12.4 ± 0.05 min15.8 ± 0.12 min18.2 ± 0.08 min
Peak Symmetry (As) 1.05 (Excellent)1.25 (Moderate Tailing)1.10 (Good)
Isomer Resolution Low: Co-elutes with linear 3-OH-C9Medium: Separates linear/branchedHigh: Resolves (3R,6S) from (3R,6R)
Thermal Stability High (up to 325°C)Moderate (up to 250°C)Low (up to 230°C)
Reproducibility (RSD) < 1.5%2.5 - 4.0%< 2.0%
Best Use Case Routine QuantificationImpurity ProfilingStereochemical Confirmation
Technical Deep Dive
Scenario 1: The "Linear Interference" Problem (Column A)

On a standard 5% Phenyl column , 3-hydroxy-6-methyloctanoic acid (C9 total carbons) often co-elutes with 3-hydroxynonanoic acid (linear C9).

  • Observation: A single peak is observed if both are present.

  • Mass Spec Confirmation: Both produce a base peak at m/z 103 (characteristic of methyl 3-hydroxyalkanoates, cleavage between C3 and C4).

  • Solution: This column is reproducible only if the sample purity is known. It is insufficient for complex biological matrices containing mixed isomers.

Scenario 2: The "Polarity" Advantage (Column B)

The PEG column interacts strongly with the free hydroxyl group (if not silylated).

  • Risk: If the 3-OH is free, peak tailing increases, reducing reproducibility (RSD > 3%).

  • Benefit: If fully derivatized (TMS ether), the PEG column provides superior separation of the branched isomer from the linear isomer due to slight differences in effective polarity created by the methyl branch shielding.

Scenario 3: The "Chiral" Necessity (Column C)

3-Hydroxy-6-methyloctanoic acid has two chiral centers.

  • Polymyxin B6 typically contains the (6-methyl) branch.

  • Battacin contains the (3S, 6S) or (3R, 6S) configuration (specifics depend on the strain).

  • Only the Chiral column can resolve the diastereomers (e.g., 3-hydroxy-6(S)-methyloctanoic acid vs 3-hydroxy-6(R)-methyloctanoic acid). This is the only reproducible method for verifying the exact biological source.

Troubleshooting & Optimization

Causality of Failure:

  • Variable RT: Often caused by moisture in the carrier gas hydrolyzing the TMS-ether derivative. Fix: Use moisture traps and change septa frequently.

  • Ghost Peaks: Incomplete methylation leads to free acids sticking to the injector liner. Fix: Ensure excess MeOH/HCl and sufficient reaction time (1 hr).

  • Low Sensitivity: The m/z 103 ion is abundant, but low molecular weight cutoff settings on the MS might miss it. Fix: Start scan at m/z 40.

References

  • Structural Characterization of B

    • Source: Qian, C. D., et al. (2012). "Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis Active against Multidrug-Resistant Gram-Negative Bacteria." Antimicrobial Agents and Chemotherapy.
    • Relevance: Identifies 3-hydroxy-6-methyloctanoic acid as the fatty acid tail and describes GC-MS detection methods.
  • Polymyxin B Component Analysis

    • Source: Orwa, J. A., et al. (2001). "Isolation and structural characterization of polymyxin B components.
    • Relevance: Confirms Polymyxin B6 contains the 3-hydroxy-6-methyloctanoic acid moiety and compares LC separ
  • General FAME Analysis Protocols

    • Source: Lennen, R. M., & Pfleger, B. F. (2013).
    • Relevance: Provides the foundational acid-catalyzed methylation protocols required for reproducible detection.
  • Chiral Separation of Hydroxy F

    • Source:Journal of Chrom
    • Relevance: Supports the claim that cyclodextrin-based columns are required for resolving diastereomers of branched-chain hydroxy acids.

Sources

Comparative

A Researcher's Guide to Cross-Validation of Bioassay Results for 3-Hydroxy-6-methyloctanoic Acid Activity

In the dynamic field of drug discovery and development, the robust characterization of novel bioactive molecules is paramount. This guide provides an in-depth, technical comparison of bioassays for evaluating the activit...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic field of drug discovery and development, the robust characterization of novel bioactive molecules is paramount. This guide provides an in-depth, technical comparison of bioassays for evaluating the activity of 3-Hydroxy-6-methyloctanoic acid, a hydroxylated branched-chain fatty acid. As a key component of the lipopeptide antibiotic battacin, this molecule holds potential for antimicrobial and other biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and cross-validated understanding of this compound's efficacy.

The core principle underpinning this guide is the necessity of cross-validation. No single bioassay can fully encapsulate the multifaceted biological effects of a molecule. By employing orthogonal assays that measure different, yet related, biological endpoints, we can build a more comprehensive and trustworthy profile of 3-Hydroxy-6-methyloctanoic acid's activity. This guide will detail a primary bioassay focused on direct antimicrobial action and two key cross-validation assays assessing its influence on bacterial communication and community formation.

Primary Bioassay: Determining Antimicrobial Efficacy

The most direct hypothesized activity of 3-Hydroxy-6-methyloctanoic acid, given its origin as part of an antibiotic, is the inhibition of bacterial growth.[1][2] The gold-standard methods for quantifying this are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Experimental Rationale

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] The MBC is a subsequent assay that determines the lowest concentration required to kill a particular bacterium.[4][5] These assays are fundamental in antimicrobial drug discovery, providing a quantitative measure of potency. For our purposes, we will focus on Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, as battacin has shown significant activity against these pathogens.[7][8]

Experimental Workflow: MIC & MBC Determination

cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_stock Prepare Stock Solution of 3-Hydroxy-6-methyloctanoic acid serial_dilute Serial Dilute Compound in 96-well Plate prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa) add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate_mic Incubate Plate (16-20 hours) add_inoculum->incubate_mic read_mic Visually Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24 hours) subculture->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colony growth) incubate_mbc->read_mbc cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reporter Culture Quorum Sensing Reporter Strain (e.g., A. tumefaciens NTL4) add_components Combine Reporter Strain, AHL, and Test Compound in a 96-well plate prep_reporter->add_components prep_compound Prepare dilutions of 3-Hydroxy-6-methyloctanoic acid prep_compound->add_components incubate_assay Incubate to allow for reporter gene expression add_components->incubate_assay measure_signal Measure Reporter Signal (e.g., β-galactosidase activity or GFP fluorescence) incubate_assay->measure_signal analyze_data Quantify the reduction in reporter signal compared to control measure_signal->analyze_data

Caption: Workflow for a quorum sensing reporter assay.

Detailed Protocol: Agrobacterium tumefaciens based AHL Bioassay

Materials:

  • Agrobacterium tumefaciens NTL4 (pZLR4) reporter strain (or similar)

  • Luria-Bertani (LB) agar and broth, supplemented with appropriate antibiotics

  • N-octanoyl-L-homoserine lactone (C8-HSL) or other appropriate AHL

  • 3-Hydroxy-6-methyloctanoic acid

  • X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) for colorimetric detection

  • 96-well microtiter plates

  • Plate reader for absorbance or fluorescence

Procedure:

  • Prepare Reporter Strain:

    • Grow the A. tumefaciens reporter strain overnight in LB broth with appropriate antibiotics.

    • Dilute the overnight culture in fresh LB broth and grow to early exponential phase.

  • Assay Setup:

    • In a 96-well plate, add a constant, sub-maximal inducing concentration of the appropriate AHL (e.g., C8-HSL) to all wells.

    • Add serial dilutions of 3-Hydroxy-6-methyloctanoic acid to the wells. Include a control with no test compound.

    • Add the diluted reporter strain to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 30°C for a defined period (e.g., 4-6 hours) to allow for induction of the reporter gene.

    • For a β-galactosidase reporter, lyse the cells and add a substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside), then measure the absorbance at 420 nm. For a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition of the reporter signal for each concentration of 3-Hydroxy-6-methyloctanoic acid compared to the control (AHL only).

Cross-Validation Bioassay 2: Biofilm Inhibition

Biofilm formation is a critical virulence factor for many pathogenic bacteria and is often regulated by quorum sensing. [9]Evaluating the effect of 3-Hydroxy-6-methyloctanoic acid on biofilm formation provides a physiologically relevant cross-validation of its potential as an anti-infective agent.

Experimental Rationale

This assay quantifies the ability of a compound to prevent bacteria from forming a biofilm on a solid surface. The most common method involves staining the adhered biomass with crystal violet and then solubilizing the dye for spectrophotometric quantification. [10][11]

Experimental Workflow: Biofilm Inhibition Assay

cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_stain Staining and Quantification prep_inoculum Prepare Bacterial Inoculum (e.g., P. aeruginosa) add_components Add Inoculum and Compound to a 96-well plate prep_inoculum->add_components prep_compound Prepare sub-MIC dilutions of 3-Hydroxy-6-methyloctanoic acid prep_compound->add_components incubate_biofilm Incubate to allow biofilm formation add_components->incubate_biofilm wash_plate Wash plate to remove planktonic cells incubate_biofilm->wash_plate stain_biofilm Stain with Crystal Violet wash_plate->stain_biofilm wash_stain Wash to remove excess stain stain_biofilm->wash_stain solubilize_dye Solubilize bound dye wash_stain->solubilize_dye read_absorbance Measure Absorbance solubilize_dye->read_absorbance

Caption: Workflow for a crystal violet biofilm inhibition assay.

Detailed Protocol: Crystal Violet Biofilm Assay

Materials:

  • Bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • 3-Hydroxy-6-methyloctanoic acid

  • Sterile 96-well flat-bottom polystyrene plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Plate reader for absorbance at ~570 nm

Procedure:

  • Assay Setup:

    • Prepare dilutions of 3-Hydroxy-6-methyloctanoic acid in TSB at sub-MIC concentrations.

    • Add 100 µL of each dilution to the wells of a 96-well plate. Include a no-compound control.

    • Prepare a diluted bacterial inoculum (e.g., 1:100 from an overnight culture) in TSB.

    • Add 100 µL of the inoculum to each well.

  • Biofilm Formation:

    • Cover the plate and incubate statically at 37°C for 24-48 hours.

  • Staining and Quantification:

    • Carefully discard the culture medium from the wells and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition for each concentration compared to the no-compound control.

Comparative Data Summary

The following table illustrates a hypothetical but plausible set of results from the described bioassays, demonstrating how cross-validation can provide a more complete picture of the compound's activity.

Bioassay PlatformEndpoint MeasuredHypothetical Result for 3-Hydroxy-6-methyloctanoic acidInterpretation
Primary: Antimicrobial Activity Minimum Inhibitory Concentration (MIC) vs. P. aeruginosa64 µg/mLModerate direct antimicrobial activity.
Cross-Validation 1: Quorum Sensing IC50 for C8-HSL induced reporter gene expression32 µg/mLPotent inhibition of quorum sensing at a concentration below the MIC, suggesting a specific mechanism of action beyond direct bactericidal effects.
Cross-Validation 2: Biofilm Formation % Inhibition of P. aeruginosa biofilm at 32 µg/mL75%Significant reduction in biofilm formation at a sub-MIC concentration, consistent with the quorum sensing inhibition activity and indicating potential as an anti-virulence agent.

Discussion and Conclusion

The hypothetical data presented above highlights the power of a cross-validation approach. Relying solely on the MIC value might classify 3-Hydroxy-6-methyloctanoic acid as a moderately effective antimicrobial. However, the cross-validation assays reveal a more nuanced and compelling story. The potent inhibition of quorum sensing and subsequent reduction in biofilm formation at sub-MIC concentrations suggest that this molecule may act as an anti-virulence agent, disarming bacteria rather than directly killing them. This mode of action is highly desirable in modern anti-infective research as it may exert less selective pressure for the development of resistance.

Further validation could involve exploring its activity on G-protein coupled receptors (GPCRs) known to be modulated by fatty acids, such as GPR40 and GPR120, through calcium flux assays. [12][13][14][15]This would provide even deeper insight into its potential mechanisms of action and broader physiological effects.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Testing the Antimicrobial Efficacy of Fatty Acids.
  • Jadaun, A., et al. (2022). Unsaturated Fatty Acids Control Biofilm Formation of Staphylococcus aureus and Other Gram-Positive Bacteria. PMC.
  • Zhu, J., et al. (2001). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. PMC.
  • Qian, C., et al. (2012). Battacin (Octapeptin B5), a New Cyclic Lipopeptide Antibiotic from Paenibacillus tianmuensis Active against Multidrug-Resistant Gram-Negative Bacteria. Antimicrobial Agents and Chemotherapy.
  • The Comprehensive Antibiotic Resistance Database. (2016). Battacin.
  • Kourmentza, C., et al. (2024). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides. Biomacromolecules.
  • Dong, Y.-H., et al. (2019). Novel N-Acyl Homoserine Lactone-Degrading Bacteria Isolated From Penicillin-Contaminated Environments and Their Quorum-Quenching Activities. Frontiers in Microbiology.
  • Li, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Chemistry.
  • Valle, J., et al. (2022).
  • IADR. (n.d.). Fatty Acid Types and Caries Inhibition on a Biofilm Model.
  • Qian, C., et al. (2012). Battacin (Octapeptin B5)
  • Qian, C., et al. (2011). Battacin (Octapeptin B5)
  • Kourmentza, C., et al. (2024). Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides.
  • Yoon, B. K., et al. (2018).
  • Gancel, F., et al. (2021). Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity. Frontiers in Microbiology.
  • Wang, Y., et al. (2022). Antimicrobial and antibiofilm effects of essential fatty acids against clinically isolated vancomycin-resistant Enterococcus faecium. Frontiers in Microbiology.
  • Niu, Y., et al. (2015).
  • Cochrane, R. A., et al. (n.d.).
  • Badosa, E., et al. (2018).
  • Witek, K., et al. (2021).
  • Cochrane, R. A., et al. (n.d.). Determination of the minimum inhibitory concentration of various medium chain fatty acid-based products in E. coli, Enterotoxigenic E. coli, and Campylobacter coli. Murdoch University Research Portal.
  • O'Connor, S., et al. (2015). Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds. Applied Microbiology and Biotechnology.
  • Miljkovic, M., et al. (2019). The Profile and Antimicrobial Activity of Bacillus Lipopeptide Extracts of Five Potential Biocontrol Strains. Frontiers in Microbiology.
  • Ulven, T., & Christiansen, E. (2014). G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets. British Journal of Nutrition.
  • ResearchGate. (n.d.). Identification, acyl homoserine lactone (AHL) bioassay and AHL profile...
  • Neumann, A., et al. (2013). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology.
  • Smith, K. M., et al. (2007). Synthesis of N-acyl homoserine lactone analogues reveals strong activators of SdiA, the Salmonella enterica serovar Typhimurium LuxR homologue. Bioorganic & Medicinal Chemistry Letters.
  • Wang, Y., et al. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. Research Square.
  • El-Fadaly, H., et al. (2017).
  • Ramachandran, R., et al. (2024). Role of fatty acids in modulating quorum sensing in Pseudomonas aeruginosa and Chromobacterium violaceum: an integrated experimental and computational analysis. Journal of Molecular Modeling.
  • Foulston, L. (2014). Fatty Acid-Mediated Quorum Sensing Systems in Stenotrophomonas maltophilia. Tesis Doctorals en Xarxa.
  • Wang, L., et al. (2024). The long-chain fatty acid-CoA ligase FadD1 monitors Pseudomonas aeruginosa quorum sensing as a receptor of cis-2-decenoic acid. bioRxiv.
  • Li, X., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Hudson, B. D., et al. (2012).
  • Carino, A., et al. (2024).
  • Tateda, K., et al. (2023). Pseudomonas aeruginosa-derived metabolites and volatile organic compounds: impact on lung epithelial homeostasis and mucosal immune response. PMC.
  • Ulven, T., & Christiansen, E. (2014). G-protein-coupled receptors for free fatty acids: nutritional and therapeutic targets. PubMed.
  • Romero, M., et al. (2011). Quorum quenching in cultivable bacteria from dense marine coastal microbial communities. FEMS Microbiology Ecology.
  • Liu, J., et al. (2025). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. MDPI.
  • Wu, C., et al. (2021). Plant Derived Natural Products against Pseudomonas aeruginosa and Staphylococcus aureus: Antibiofilm Activity and Molecular Mechanisms. PMC.
  • Li, Y., et al. (2021). In vitro reconstituted quorum sensing pathways enable rapid evaluation of quorum sensing inhibitors. bioRxiv.
  • ResearchGate. (n.d.). Activity-based screening with bioassays. (A) The construction of...
  • Xu, J., et al. (2024). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. MDPI.
  • Piewngam, P., et al. (2022). Evidence for Complex Interplay between Quorum Sensing and Antibiotic Resistance in Pseudomonas aeruginosa. Microbiology Spectrum.
  • Ng, W.-L., & Bassler, B. L. (2016). Specificity and complexity in bacterial quorum-sensing systems. FEMS Microbiology Reviews.

Sources

Validation

Distinguishing 3-Hydroxy-6-methyloctanoic acid from structural isomers

Distinguishing 3-Hydroxy-6-methyloctanoic Acid from Structural Isomers: A Comprehensive Analytical Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely relat...

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing 3-Hydroxy-6-methyloctanoic Acid from Structural Isomers: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing closely related branched-chain fatty acids (BCFAs) during the structural elucidation of novel lipopeptides (such as polymyxins and octapeptins) and biodegradable polyhydroxyalkanoates (PHAs)[1][2][3].

The physical and biological properties of these molecules—ranging from the membrane-disrupting potency of an antibiotic to the thermal degradation profile of a biopolymer—are heavily dictated by the specific branching architecture of their lipid tails[1][3]. Differentiating the anteiso-branched 3-hydroxy-6-methyloctanoic acid (3-OH-6-MOA) from its iso-branched counterpart, 3-hydroxy-7-methyloctanoic acid (3-OH-7-MOA) , and the linear 3-hydroxynonanoic acid , requires a rigorous, multi-modal analytical strategy.

This guide outlines a self-validating workflow utilizing GC-MS and NMR spectroscopy to objectively resolve these C9H18O3 isomers.

The Isomer Landscape & Structural Nuances

Before selecting an analytical technique, we must define the structural causality that drives our instrument responses. All three target molecules share the exact same molecular formula (C9H18O3) and exact mass, making standard high-resolution MS (HRMS) insufficient for differentiation.

  • 3-Hydroxy-6-methyloctanoic acid (Anteiso): The methyl branch is located on the antepenultimate carbon (C6). The terminus consists of a sec-butyl group.

  • 3-Hydroxy-7-methyloctanoic acid (Iso): The methyl branch is located on the penultimate carbon (C7). The terminus consists of an isopropyl group.

  • 3-Hydroxynonanoic acid (Linear): A straight aliphatic chain with a standard n-propyl terminus.

Analytical Workflow

To systematically identify the correct isomer, our laboratory employs the decision tree outlined below. We prioritize GC-MS for high-throughput screening of complex mixtures, followed by NMR for unambiguous stereochemical and connectivity confirmation.

AnalyticalWorkflow Start Unknown C9H18O3 Isomer Mixture Step1 Acid Hydrolysis & Methanolysis Start->Step1 Cleave from Backbone Step2 Derivatization (BSTFA + 1% TMCS) Step1->Step2 Volatile FAMEs Step4 1D/2D NMR Spectroscopy (1H, 13C, COSY) Step1->Step4 Purified Free Acid Step3 GC-EI-MS Analysis (Extract m/z 175 or 233) Step2->Step3 TMS Derivatives Branching Identify Branch Position (Anteiso vs Iso vs Linear) Step3->Branching M-29 vs M-43 Fragments Step4->Branching Spin Coupling (Doublet vs Triplet) Stereo Chiral LC-MS/MS (Determine Stereochemistry) Branching->Stereo If Chiral Resolution Needed

Figure 1: Decision tree and analytical workflow for the structural elucidation of 3-hydroxy-6-methyloctanoic acid and its isomers.

Strategy 1: GC-MS with TMS Derivatization

The Causality: Direct MS analysis of intact free fatty acids yields poor resolution of isomeric aliphatic tails due to thermal instability and unpredictable fragmentation. By subjecting the sample to methanolysis followed by trimethylsilyl (TMS) derivatization, we increase volatility and direct the electron ionization (EI) pathways toward highly predictable, diagnostic ions[4].

Data Interpretation: For TMS-derivatized 3-hydroxy fatty acid methyl esters, the chromatogram is first extracted using the diagnostic m/z 175 ion (or m/z 233 for bis-TMS derivatives), which confirms the presence of the


-hydroxyl group[4][5]. To distinguish the isomers, we analyze the terminal alkyl losses:
  • Iso isomers (3-OH-7-MOA) readily lose their terminal isopropyl group, yielding a distinct M-43 fragment[5].

  • Anteiso isomers (3-OH-6-MOA) lose an ethyl group, yielding an M-29 fragment, alongside an M-57 fragment (loss of the sec-butyl group)[5].

Table 1: Diagnostic GC-MS Fragments (EI, 70 eV) for TMS-Derivatized C9H18O3 Isomers
IsomerBranch TypeBase Peak (m/z)Diagnostic LossDiagnostic Fragment
3-Hydroxy-6-methyloctanoic acid Anteiso175 / 233Loss of Ethyl (M-29)[M-29]⁺
3-Hydroxy-7-methyloctanoic acid Iso175 / 233Loss of Isopropyl (M-43)[M-43]⁺
3-Hydroxynonanoic acid Linear175 / 233Loss of Alkyl (M-71)Standard alkane series
Protocol 1: GC-MS Preparation and Analysis
  • Methanolysis: Dissolve 1 mg of the lipid extract in 1 mL of 1 M methanolic HCl. Incubate at 80°C for 2 hours to cleave the fatty acid from the peptide/polymer backbone, generating fatty acid methyl esters (FAMEs)[4].

  • Extraction: Add 1 mL of hexane and 1 mL of HPLC-grade water. Vortex vigorously and centrifuge. Extract the upper hexane layer containing the OH-FAMEs and dry under a gentle stream of nitrogen.

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Incubate at 60°C for 30 minutes[5].

  • Acquisition: Inject 1 µL into a GC-MS equipped with a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use a temperature gradient: 60°C (hold 5 min) to 250°C at 10°C/min.

  • Self-Validation Check: Always run a known linear standard (e.g., 3-hydroxynonanoic acid) alongside your unknown. If M-29 or M-43 fragments appear in the linear standard's spectra, your EI ionization energy is causing secondary rearrangements and the source must be tuned.

Strategy 2: NMR Spectroscopy (The Gold Standard for Branching)

The Causality: While GC-MS provides excellent sensitivity, the relative abundances of M-29 and M-43 fragments can sometimes be low, leading to ambiguous assignments in complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy bypasses fragmentation reliance, providing absolute structural connectivity based on the spin-spin coupling of the terminal methyl groups[3].

Data Interpretation: The 1H NMR spectrum of the terminal methyl region (~0.80 - 0.95 ppm) is the definitive fingerprint for these isomers:

  • 3-OH-7-MOA (Iso): The two equivalent methyls of the isopropyl group split each other into a massive 6H doublet .

  • 3-OH-6-MOA (Anteiso): The terminal C8 methyl appears as a 3H triplet (coupled to the C7 methylene), while the C6 methyl appears as a separate 3H doublet (coupled to the C6 methine)[3].

Table 2: Key 1H NMR Chemical Shifts (CDCl3, 400 MHz)
IsomerTerminal Methyl Signal(s)IntegrationMultiplicity
3-Hydroxy-6-methyloctanoic acid ~0.85 ppm (C8), ~0.88 ppm (C6-CH3)3H, 3HTriplet, Doublet
3-Hydroxy-7-methyloctanoic acid ~0.86 ppm (C7-(CH3)2)6HDoublet
3-Hydroxynonanoic acid ~0.88 ppm (C9)3HTriplet
Protocol 2: NMR Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the highly purified free fatty acid in 600 µL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS as an internal standard[3].

  • 1D 1H NMR Acquisition: Acquire a standard proton spectrum at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure the accurate integration of the terminal methyl groups.

  • 2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum to trace the connectivity from the C3 methine proton (~3.9 ppm) down the aliphatic chain to the terminal methyls.

  • Self-Validation Check: The integration of the terminal methyl signals must exactly match the expected proton count (e.g., exactly 6H for the iso-branch doublet). Any fractional deviation indicates co-eluting isomeric impurities, necessitating further purification via preparative HPLC.

References

  • Importance of 3-Hydroxy Fatty Acid Composition of Lipopeptides for Biosurfactant Activity, NIH. [Link][5]

  • Importance of the Long-Chain Fatty Acid Beta-Hydroxylating Cytochrome P450 Enzyme YbdT for Lipopeptide Biosynthesis in Bacillus subtilis Strain OKB105, MDPI. [Link][4]

  • Study of the stability of polymyxins B1, E1 and E2 in aqueous solution using liquid chromatography and mass spectrometry, ResearchGate. [Link][2]

  • US11787900B2 - Biodegradable sustainable polyesters, Google Patents.[1]

  • WO2019084628A1 - Peptide antibiotics, Google Patents.[3]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Hydroxy-6-methyloctanoic acid

As a Senior Application Scientist, I frequently consult with drug development teams synthesizing novel lipopeptide antibiotics. 3-Hydroxy-6-methyloctanoic acid (CAS 59896-39-8) is a critical fatty acid moiety found in la...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams synthesizing novel lipopeptide antibiotics. 3-Hydroxy-6-methyloctanoic acid (CAS 59896-39-8) is a critical fatty acid moiety found in last-resort antimicrobial peptides such as Polymyxin B6[1] and Battacin (Octapeptin B5)[2]. While its unique hydroxylated, branched-chain structure is essential for the membrane-depolarizing activity of these antibiotics, these exact physicochemical properties make it a hazardous compound to handle in the laboratory.

This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that researchers can safely integrate it into their synthetic workflows while maintaining strict regulatory compliance.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the chemical. 3-Hydroxy-6-methyloctanoic acid is not just a simple irritant; it is classified under UN 3265 as a Class 8 Corrosive Liquid (Acidic, Organic)[3].

The Causality of Toxicity: The danger arises from the molecule's amphiphilic nature. The branched aliphatic chain (6-methyloctyl group) is highly lipophilic, allowing it to rapidly partition into and disrupt the lipid bilayers of the stratum corneum or the corneal epithelium. Once the physical barrier of the skin or eye is breached, the carboxylic acid head group lowers the localized tissue pH, leading to rapid protein denaturation and cellular necrosis. This dual-action mechanism is why the compound carries the GHS hazard statements H318 (Causes serious eye damage) and H315 (Causes skin irritation) [3]. Furthermore, its volatility profile can lead to respiratory irritation (H335 )[3].

Table 1: Quantitative Hazard and Logistics Summary

Property / ParameterValue / SpecificationSource
CAS Number 59896-39-8[3],[4]
Molecular Weight 174.24 g/mol [3],[4]
Storage Temperature 2-8°C (Sealed, Dry)[3]
UN Number 3265[3]
Hazard Class 8 (Corrosive liquid, acidic, organic)[3]
Packing Group III[3]
GHS Hazard Codes H315, H318, H335[3]

Personal Protective Equipment (PPE) Matrix

Because every protocol must be a self-validating system, your PPE selection must be verified before every use.

  • Hand Protection (The Primary Barrier): Standard latex or thin vinyl gloves are strictly prohibited. The lipophilic tail of the acid can easily permeate latex.

    • Requirement: Heavy-duty Nitrile (minimum 8 mil thickness) or Neoprene gloves.

    • Validation Step: Perform a visual inflation test (roll the cuff to trap air) prior to donning to check for micro-punctures.

  • Eye Protection: Due to the severe risk of irreversible eye damage (H318)[3], standard safety glasses with side shields are insufficient during active transfer.

    • Requirement: Indirect-vented chemical splash goggles. If dispensing volumes >50 mL, a full-face shield must be worn over the goggles.

  • Body Protection:

    • Requirement: A knee-length, chemical-resistant lab coat (e.g., Tyvek or tightly woven polymer blend) with knit cuffs. Ensure no exposed skin exists between the glove and the cuff.

  • Respiratory Protection: The compound can cause respiratory irritation (H335)[3].

    • Requirement: All handling must occur inside a certified chemical fume hood. If a fume hood is unavailable, or in the event of a large spill outside the hood, a half-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.

Experimental Protocols: Safe Handling & Dispensing

Protocol A: Dispensing and Weighing Workflow Objective: Transfer 3-Hydroxy-6-methyloctanoic acid from bulk storage to a reaction vessel without environmental contamination.

  • Preparation: Verify the fume hood face velocity is between 80-120 feet per minute (fpm). Clear the deck of incompatible materials (especially strong bases and oxidizers).

  • Equilibration: Retrieve the sealed vial from 2-8°C storage[3]. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes before opening. Causality: Opening a cold vial introduces condensation, which can degrade the reagent and cause dangerous spattering during subsequent reactions.

  • Containment: Place an analytical balance inside the fume hood. Line the weighing area with a chemical-absorbent, plastic-backed bench pad.

  • Transfer: Using a glass syringe or a PTFE-coated spatula, transfer the required mass into a pre-tared, sealable glass vial.

  • Validation: Cap the reaction vial immediately. Wipe the exterior of the vial with an isopropanol-soaked lint-free wipe before removing it from the hood to ensure no microscopic residue is transferred to the open lab.

Spill Response and Disposal Plan

A self-validating disposal system ensures that no active corrosive material reaches the municipal waste stream or endangers downstream personnel.

Protocol B: Spill Neutralization

  • Evacuate & Assess: If a spill occurs outside the hood, evacuate the immediate area. Don the backup respirator and heavy-duty PPE.

  • Containment: Surround the spill with an inert, inorganic absorbent (e.g., dry sand or vermiculite)[5]. Do not use combustible materials like sawdust, as the acidic nature of the chemical can cause exothermic degradation.

  • Neutralization (Mechanistic Step): Slowly apply a weak base, such as sodium bicarbonate (NaHCO₃) powder, directly onto the spill. Causality: The weak base neutralizes the carboxylic acid to form a water-soluble sodium salt, safely releasing CO₂ gas without generating excessive heat.

  • Validation: Wait for the effervescence (bubbling) to cease. Use pH indicator paper on the slurry to confirm the pH is neutralized (between 6.0 and 8.0).

  • Disposal: Sweep the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label strictly as "UN 3265, Corrosive Liquid, Acidic, Organic, n.o.s., Class 8, PG III"[3].

Operational Workflow Visualization

G Start Initiate Procedure PPE Don Required PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood (Face velocity >100 fpm) PPE->Hood Handle Dispense/Weigh Chemical Hood->Handle Spill Spill Occurs? Handle->Spill Contain Contain & Neutralize (Use NaHCO3) Spill->Contain Yes End Decontaminate & Store Spill->End No Dispose Dispose as UN 3265 Class 8 Waste Contain->Dispose Dispose->End

Workflow for safe handling and spill response of 3-Hydroxy-6-methyloctanoic acid.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-6-methyloctanoic acid
Reactant of Route 2
3-Hydroxy-6-methyloctanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.